Geodin
Description
Properties
IUPAC Name |
methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBKKVGXMXTXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962632 | |
| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427-63-4 | |
| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fungal Metabolite Geodin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geodin is a potent, chlorine-containing fungal metabolite primarily produced by Aspergillus terreus. Structurally, it is a spiro-benzofuran-cyclohexadiene derivative with a wide range of documented biological activities, including antibacterial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough summary of its spectroscopic data. Furthermore, a visualization of its proposed biosynthetic pathway is provided to aid in understanding its natural production.
Chemical Structure and Identification
This compound is a complex organic molecule with the chemical formula C₁₇H₁₂Cl₂O₇. Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[1] The molecule features a spirocyclic core, which is a key structural characteristic.
| Identifier | Value |
| Chemical Formula | C₁₇H₁₂Cl₂O₇ |
| IUPAC Name | methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate[1] |
| CAS Number | 427-63-4 |
| Molecular Weight | 399.18 g/mol |
| Other Names | Estin, Erdin methyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference |
| Melting Point | 235 °C | |
| Appearance | Yellow solid | |
| Solubility | Soluble in methanol, DMSO, chloroform, and ethyl acetate (B1210297). | |
| Optical Rotation | [α]D +140° (c = 0.8) |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the available data is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data with peak assignments are crucial for the unambiguous identification of this compound. While literature confirms the use of NMR for characterization, specific peak lists with assignments are not consistently reported. Further investigation into specialized spectroscopic databases or original isolation papers is recommended for complete assignment data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The following is a predicted summary based on its structure. For precise experimental values, consultation of dedicated spectroscopic literature is advised.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) |
| ~3000-2850 | C-H (aliphatic) |
| ~1735 | C=O (ester) |
| ~1680 | C=O (ketone, cyclohexadienone) |
| ~1600, ~1470 | C=C (aromatic and cyclohexadienone) |
| ~1200 | C-O (ester and ether) |
| ~800-600 | C-Cl (chloro) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is valuable for structural confirmation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 398/400/402 | Varies | [M]+ (isotopic pattern due to two chlorine atoms) |
| Further fragmentation data would be dependent on the ionization technique (e.g., ESI, EI) and collision energy. Detailed fragmentation analysis from high-resolution mass spectrometry is recommended for complete structural verification. |
Biological Activity
This compound has demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC₅₀).
Table 4.1: Antibacterial and Antifungal Activity of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not consistently reported, but noted to have moderate activity against Gram-positive bacteria |
| Candida albicans | Specific MIC values not readily available in summarized form |
| Other Gram-positive bacteria | Moderate activity reported |
Table 4.2: Insecticidal Activity of this compound
| Organism | IC₅₀ (µM) |
| Helicoverpa armigera | Specific IC₅₀ values for the parent compound are not consistently provided in the reviewed literature, though derivatives have shown potent activity. |
Experimental Protocols
Isolation of this compound from Aspergillus terreus**
The following is a generalized protocol based on common practices for the isolation of fungal metabolites. For precise, validated protocols, it is essential to consult the primary literature.
1. Fungal Cultivation:
- Inoculate Aspergillus terreus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth or Yeast Extract Sucrose Agar).
- Incubate at 25-30°C for 14-21 days.
2. Extraction:
- Harvest the fungal biomass and the culture medium.
- Homogenize the biomass and extract exhaustively with a polar organic solvent such as ethyl acetate or methanol.
- Partition the aqueous phase of the culture medium with the same solvent.
- Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
3. Purification:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
- Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.
- Perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing antimicrobial activity and can be adapted for testing this compound.
1. Preparation of this compound Stock Solution:
- Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.
3. Inoculum Preparation:
- Grow the test microorganism overnight in the appropriate broth.
- Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the standardized microbial suspension.
- Include positive (microorganism in broth without this compound) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
5. Determination of MIC:
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Biosynthesis Pathway
The biosynthesis of this compound in Aspergillus terreus is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is initiated from acetyl-CoA and malonyl-CoA and proceeds through several intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound remains a molecule of significant interest to the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a foundational understanding of its properties and the methodologies used for its study. Further research into its mechanism of action and potential therapeutic applications is warranted. Researchers and drug development professionals are encouraged to consult the primary scientific literature for the most detailed and up-to-date information.
References
An In-depth Technical Guide on the Geodin-Producing Fungus Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillus terreus, a ubiquitous filamentous fungus, is a notable producer of a diverse array of secondary metabolites, including the polyketide-derived compound, geodin (B1663089). This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in A. terreus, intended for researchers, scientists, and professionals in the field of drug development. The guide details the genetic architecture of the this compound biosynthetic gene cluster, the enzymatic steps of the biosynthetic pathway, and the regulatory networks that govern its production. Furthermore, it presents detailed experimental protocols for the cultivation of A. terreus, genetic manipulation using CRISPR-Cas9, and the extraction and quantification of this compound. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes underlying this compound production.
Introduction
Aspergillus terreus is a filamentous fungus of significant industrial and medical importance. It is renowned for its capacity to produce a wide range of bioactive secondary metabolites, including the cholesterol-lowering drug lovastatin (B1675250) and the promising anti-cancer agent this compound. This compound, a highly modified polyketide, has garnered interest for its diverse biological activities. Understanding the intricacies of its biosynthesis is crucial for harnessing the therapeutic potential of this complex natural product. This guide serves as a technical resource, consolidating current knowledge on the genetic and biochemical basis of this compound production in A. terreus.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the A. terreus genome, known as a biosynthetic gene cluster (BGC). This cluster, spanning approximately 25 kb, contains 13 open reading frames (ORFs) that encode the requisite enzymes and regulatory proteins for the synthesis and modification of the this compound backbone.[1]
Table 1: Annotated Genes of the Aspergillus terreus this compound Biosynthetic Gene Cluster
| Gene Name | Locus Tag (ATEG) | Putative Function |
| gedA | 08449 | Unknown |
| gedB | 08450 | Unknown |
| gedC | 08451 | Non-reducing polyketide synthase (NR-PKS) |
| gedD | 08452 | Transcriptional coactivator |
| gedR | 08453 | Zn(II)2Cys6 transcription factor |
| gedE | 08454 | Unknown |
| gedF | 08455 | FAD-dependent monooxygenase |
| gedG | 08456 | O-methyltransferase |
| gedH | 08457 | Unknown |
| gedI | 08458 | Unknown |
| gedK | 08459 | Thioesterase |
| gedL | 08460 | Halogenase |
| gedM | 08461 | Unknown |
Data sourced from studies on the heterologous reconstitution of the this compound gene cluster and UniProt database entries.[2][3]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the polyketide synthase GedC. The pathway proceeds through several key intermediates, including emodin (B1671224) and sulochrin, which undergo a series of enzymatic modifications to yield the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound in Aspergillus terreus.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The pathway-specific transcription factor, GedR, plays a pivotal role in activating the expression of the other genes within the this compound BGC.[1] The activity of GedR is, in turn, influenced by global regulators that respond to environmental cues such as nutrient availability and stress.
Global regulators, including LaeA and VeA, are known to modulate secondary metabolism in many Aspergillus species.[4][5] These proteins form a velvet complex that influences chromatin remodeling, thereby controlling the accessibility of gene clusters to the transcriptional machinery. Deletion of laeA in Aspergillus terreus has been shown to abolish the production of lovastatin, a polyketide that shares precursors with this compound, suggesting a potential role for LaeA in the regulation of the this compound gene cluster as well.[6]
Caption: Regulatory network controlling this compound biosynthesis in A. terreus.
Quantitative Analysis of this compound Production
The yield of this compound can be significantly influenced by fermentation conditions. The choice of carbon and nitrogen sources, pH, temperature, and aeration are critical parameters that can be optimized to enhance production.
Table 2: Influence of Culture Conditions on this compound Production
| Strain | Carbon Source | Nitrogen Source | Temperature (°C) | pH | This compound Yield (mg/L) | Reference |
| Aspergillus sp. (marine-derived) | Rice medium | - | Room Temp. | - | 137.2 (with 2.0% NaCl) | [7] |
| A. terreus | Lactose and Glycerol | - | - | - | 74.3 | [7] |
| A. terreus | Crude Glycerol | - | - | - | 58.9 | [7] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental setups.
Experimental Protocols
Submerged Fermentation for this compound Production
This protocol outlines a general procedure for the cultivation of Aspergillus terreus in a liquid medium to promote the production of this compound.
-
Media Preparation: Prepare a suitable fermentation medium. A commonly used medium is Potato Dextrose Broth (PDB). Alternatively, a defined medium containing a specific carbon source (e.g., glucose, lactose, or glycerol) and a nitrogen source (e.g., yeast extract or peptone) can be used for more controlled studies.[8][9] For example, a minimal salt medium can be prepared with: 0.4 g/L KH2PO4, 0.4 g/L MgSO4·7H2O, 0.4 g/L NaCl, 0.1 g/L CaCl2, and 0.001 g/L ZnSO4·7H2O, supplemented with a carbon and nitrogen source.
-
Inoculation: Inoculate the sterilized medium with A. terreus spores to a final concentration of approximately 1 x 10^6 spores/mL.[10]
-
Incubation: Incubate the culture in a shaker incubator at a temperature of 28-30°C with agitation (e.g., 150-200 rpm) for a period of 7 to 14 days.[8][11] Aeration is a critical factor, and the use of baffled flasks can improve oxygen transfer.
-
Monitoring: Monitor the fermentation process by periodically measuring biomass and pH.
Caption: General workflow for submerged fermentation of Aspergillus terreus.
Extraction of this compound and Emodin
This protocol describes a method for extracting this compound and its precursor, emodin, from the fermentation broth.
-
Separation: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction from Supernatant: Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction three times to ensure complete recovery of the compounds.
-
Extraction from Mycelia: The mycelia can also be extracted to recover intracellular metabolites. Homogenize the mycelia in a suitable solvent (e.g., methanol (B129727) or acetone) and then extract with ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel to isolate this compound and emodin.[4]
HPLC Quantification of this compound and Emodin
This protocol provides a method for the quantitative analysis of this compound and emodin using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent, such as methanol, to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound and emodin in methanol at known concentrations to generate a calibration curve.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile). A typical gradient might start with a higher proportion of solvent A and gradually increase the proportion of solvent B.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) to monitor multiple wavelengths.[8][14]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Identify the peaks corresponding to this compound and emodin by comparing their retention times with those of the standards. Quantify the compounds by integrating the peak areas and using the calibration curve.
CRISPR-Cas9 Mediated Gene Knockout in Aspergillus terreus
This protocol provides a general framework for deleting a target gene in A. terreus using the CRISPR-Cas9 system. This method is highly efficient for targeted genetic modifications.[3][15]
-
Design of single-guide RNA (sgRNA): Design one or two sgRNAs targeting the gene of interest using online tools. The sgRNAs should be specific to the target gene to avoid off-target effects.
-
Vector Construction:
-
Cas9 expression vector: A plasmid containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA). This vector should also carry a selectable marker (e.g., hygromycin B resistance).
-
sgRNA expression vector: A plasmid containing the designed sgRNA sequence under the control of a U6 promoter.
-
Donor DNA: A linear or circular DNA fragment containing a selectable marker flanked by homologous regions (typically 500-1000 bp) upstream and downstream of the target gene's open reading frame. This will be used for homologous recombination-mediated gene replacement.
-
-
Protoplast Preparation: Grow A. terreus in a suitable liquid medium and harvest the young mycelia. Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.
-
Transformation: Co-transform the protoplasts with the Cas9 expression plasmid, the sgRNA expression plasmid, and the donor DNA using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B). Screen the resulting transformants by PCR using primers that flank the target gene to identify successful gene knockouts.
-
Verification: Confirm the gene deletion by Southern blot analysis or sequencing of the PCR product.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in A. terreus.
Conclusion
Aspergillus terreus remains a subject of intense research due to its capacity to produce a wealth of bioactive compounds. This technical guide has provided a detailed overview of the core aspects of this compound biosynthesis, from the genetic blueprint to the final product. The provided protocols and data serve as a valuable resource for researchers aiming to explore and manipulate the production of this compound and other secondary metabolites in this versatile fungus. Further investigation into the regulatory networks and the functions of the uncharacterized genes in the this compound cluster will undoubtedly unveil new opportunities for metabolic engineering and the discovery of novel therapeutic agents.
References
- 1. Improving the yield of (+)-terrein from the salt-tolerant Aspergillus terreus PT06-2 | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Global Secondary Metabolite Regulator AcLaeA Modulates Aspergillus carbonarius Virulence, Ochratoxin Biosynthesis, and the Mode of Action of Biopesticides and Essential Oils [mdpi.com]
- 6. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
- 15. Editing Aspergillus terreus using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
Geodin: A Comprehensive Technical Guide on its Physicochemical Properties
Introduction
Geodin (B1663089) is a naturally occurring fungal metabolite first isolated from Aspergillus terreus.[1] It is a chlorine-containing organic compound that has garnered interest in the scientific community for its notable biological activities, including its effects against Gram-positive bacteria and its potential as an α-glucosidase inhibitor.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its biosynthetic pathway, and the experimental methodologies used for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound presents as a yellow solid and is characterized by the following physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₂Cl₂O₇ | [2][3] |
| Molecular Weight | 399.2 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in Methanol (B129727), DMSO, Chloroform, Ethyl Acetate (B1210297) | [1][4] |
| Storage and Stability | Stable for 6 months at -20°C when lyophilized or reconstituted. | [1] |
Chemical Structure
This compound is an oxaspiro compound with a complex stereochemistry.[5] Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[2][5]
Biosynthesis of this compound
This compound is a polyketide synthesized by the fungus Aspergillus terreus.[2] Its biosynthesis involves a dedicated gene cluster that encodes for the necessary enzymes, including a polyketide synthase (PKS).[3][4] The pathway is related to the biosynthesis of other fungal metabolites, such as emodin. The core of the this compound structure is assembled from acetate and malonate units, followed by a series of enzymatic modifications including chlorination.[2][4]
The biosynthetic gene cluster for this compound in Aspergillus terreus contains several key genes, including gedC, which codes for a polyketide synthase, gedR for a transcription factor, and gedL for a halogenase responsible for the chlorination steps.[3][4]
Biological Activities and Signaling Pathways
This compound has demonstrated several biological activities of interest to drug discovery and development professionals.
-
Antimicrobial Activity : It exhibits moderate activity against Gram-positive bacteria.[1]
-
α-Glucosidase Inhibition : this compound is an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This suggests potential applications in the management of type 2 diabetes.
-
Enhancement of Fibrinolysis : this compound has been shown to enhance fibrinolysis, the process of breaking down blood clots, by inhibiting plasminogen activator inhibitor.[1]
The precise molecular signaling pathways through which this compound exerts these effects are not yet fully elucidated. For its α-glucosidase inhibitory activity, the mechanism is likely direct enzymatic inhibition. Its effect on fibrinolysis suggests an interaction with the plasminogen activation cascade. Further research is required to delineate the specific protein targets and downstream signaling events.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation and purification of this compound from Aspergillus terreus cultures involves solvent extraction followed by chromatographic separation.
-
Fungal Culture and Extraction : Aspergillus terreus is cultured in a suitable liquid or solid medium. The fungal biomass and/or culture broth is then extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Purification : The crude extract is subjected to chromatographic techniques to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for purification. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.
Characterization of this compound
The structural elucidation and characterization of purified this compound are performed using various spectroscopic methods.
-
Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure, including the connectivity of atoms and stereochemistry.
-
X-ray Crystallography : Provides the definitive three-dimensional structure of the molecule in its crystalline form.[6]
α-Glucosidase Inhibition Assay
A common in vitro assay to determine the α-glucosidase inhibitory activity of this compound involves the following steps:
-
Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Reaction : this compound, at various concentrations, is pre-incubated with the α-glucosidase solution. The reaction is initiated by the addition of the pNPG substrate.
-
Measurement : The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The inhibitory activity is calculated by comparing the rate of the reaction in the presence of this compound to that of a control without the inhibitor.[7][8]
References
- 1. (+)-Geodin from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous Reconstitution of the Intact this compound Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Geodin Solubility: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Geodin in Dimethyl Sulfoxide (DMSO) and Other Common Laboratory Solvents.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fungal metabolite produced by Aspergillus terreus. Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, particularly in the fields of drug discovery and development. This document details quantitative solubility data where available, outlines experimental protocols for solubility determination, and provides insights into the relevant biological pathways affected by this compound.
Quantitative Solubility of this compound
The solubility of a compound is a crucial physical property that dictates its handling, formulation, and bioavailability. While this compound has been qualitatively described as soluble in several organic solvents, precise quantitative data is limited. The following table summarizes the available solubility information for this compound and its hydrate (B1144303) form.
| Compound Form | Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| This compound | DMSO | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |
| This compound | Methanol | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |
| This compound | Chloroform | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |
| This compound | Ethyl Acetate | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |
| This compound | Water | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Insoluble |
| This compound | Hexane | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Insoluble |
| This compound Hydrate | DMSO | 3209-10-7 | C₁₇H₁₄Cl₂O₈ | 417.19 | 1 mg/mL |
Data compiled from various chemical supplier databases and public chemical information sources.
Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the steps for determining the solubility of this compound.
2.1. Materials
-
This compound (anhydrous powder)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Chloroform, analytical grade
-
Ethyl Acetate, analytical grade
-
Deionized water
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent being tested)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.
-
Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of this compound per 1 mL of solvent.
-
Addition of Solvent: Accurately pipette a known volume of the desired solvent (e.g., 5 mL of DMSO) into each vial containing the this compound.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the samples.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
2.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining this compound solubility.
Biological Context: this compound and Glucose Uptake Signaling
This compound has been shown to stimulate glucose uptake in rat adipocytes. Notably, this effect is independent of wortmannin (B1684655), a potent inhibitor of phosphoinositide 3-kinase (PI3K). This finding is significant because the canonical insulin (B600854) signaling pathway for glucose uptake is PI3K-dependent. The independence from wortmannin suggests that this compound acts on a parallel or downstream pathway to regulate glucose transport.
3.1. Insulin-Stimulated Glucose Uptake Pathway
The diagram below illustrates the conventional insulin signaling cascade leading to the translocation of GLUT4 glucose transporters to the plasma membrane.
Caption: Insulin signaling pathway for glucose uptake.
3.2. Postulated Mechanism of this compound Action
As depicted in the diagram, insulin binding to its receptor initiates a signaling cascade that involves the activation of PI3K. Wortmannin inhibits PI3K, thereby blocking insulin-stimulated glucose uptake. Since this compound's activity is not affected by wortmannin, it is hypothesized that this compound acts on a target that is either downstream of PI3K or part of a separate, parallel pathway that also converges on the regulation of GLUT4 vesicle translocation to the plasma membrane. Further research is required to elucidate the precise molecular target(s) of this compound in this process.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data, although limited in its quantitative scope for the anhydrous form, offers a solid foundation for experimental design. The detailed protocol for solubility determination using the shake-flask method provides a reliable methodology for generating further quantitative data. Furthermore, the elucidation of this compound's wortmannin-independent effect on glucose uptake opens new avenues for investigating its mechanism of action and potential therapeutic applications. Future studies should focus on obtaining more comprehensive quantitative solubility data for anhydrous this compound in a wider range of solvents and temperatures, and on identifying the specific molecular targets of this compound in the glucose transport pathway.
Geodin: A Fungal Metabolite with Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Geodin (B1663089) is a halogenated polyketide natural product first isolated from the fungus Aspergillus terreus. It belongs to the grisan class of compounds, characterized by a spirocyclic benzofuranone-cyclohexadienone core structure. Historically investigated for its antibiotic properties, recent research has unveiled a broader spectrum of biological activities, including potent antifungal, antiviral, and promising anticancer effects. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms that underpin its therapeutic potential.
Antimicrobial Activity
This compound and its semi-synthetic derivatives have demonstrated significant inhibitory activity against a range of pathogenic fungi and bacteria. The primary mechanism of its antifungal action is believed to be analogous to that of the structurally related drug griseofulvin (B1672149), which involves the disruption of fungal mitosis.
Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Fungal Strain | MIC (μM) | Reference |
| This compound Derivative 3 | Candida albicans | 0.59 | [1] |
| This compound Derivatives 3-7 | Candida albicans | 0.59 - 2.44 | [1] |
Antibacterial Activity Data
This compound derivatives have also shown potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μM) | Reference |
| This compound Derivatives 2-7 | Staphylococcus aureus | 2.35 - 9.41 | [1] |
| This compound Derivative 4 | Aeromonas salmonicida | 2.42 | [1] |
| This compound Derivative 7 | Aeromonas salmonicida | 4.56 | [1] |
| This compound Derivatives 5, 12, 13, 16, 30, 33 | Staphylococcus aureus | 1.15 - 4.93 | |
| This compound Derivatives 5, 12, 13, 16, 30, 33 | Aeromonas salmonicida | 1.15 - 4.93 |
Antiviral Activity
Early studies identified this compound's capacity to inhibit viral replication. Research using the Newcastle disease virus (NDV) in a chick embryo fibroblast culture system provided initial quantitative data on its antiviral efficacy.
| Assay Type | Parameter | Concentration (μg/mL) | Observation | Reference |
| Plate Assay | Minimum Inhibitory Concentration (MIC) | ~9 | Inhibition of viral replication | |
| Plate Assay | Cytotoxicity | 36 | Host cell toxicity observed | |
| Tube Assay | Complete Hemagglutinin Synthesis Suppression | 4 | Cytotoxicity also observed at this concentration |
The mechanism of antiviral action was determined to occur at a stage between viral adsorption to the host cell and the maturation of new viral particles. This compound did not inactivate free virus particles directly.
Anticancer Activity and Proposed Mechanism of Action
While direct studies quantifying the anticancer activity of purified this compound are limited, extracts from its source organism, Aspergillus terreus, show significant cytotoxicity against human cancer cell lines.[2] The structural similarity of this compound to the well-known antifungal and anticancer agent griseofulvin provides a strong basis for its proposed mechanism of action against cancer cells.
Cytotoxicity of Aspergillus terreus Metabolites
| Source | Cancer Cell Line | IC50 | Reference |
| Secondary Metabolite Extract | MCF-7 (Human Breast Cancer) | 7.672 µg/mL | [2] |
| Compound 1 (from A. terreus) | MKN28 (Human Gastric Cancer) | < 10 µM | [1] |
| Compound 7 (from A. terreus) | MGC803 (Human Gastric Cancer) | < 10 µM | [1] |
Proposed Mechanism: Microtubule Disruption and Mitotic Arrest
The primary proposed mechanism for this compound's anticancer activity is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division.
-
Tubulin Binding: this compound is hypothesized to bind to β-tubulin, a subunit of the microtubule polymer. This binding prevents the polymerization of tubulin dimers into microtubules.
-
Mitotic Spindle Disruption: The failure to form functional microtubules leads to the disruption of the mitotic spindle.
-
Cell Cycle Arrest: Without a proper mitotic spindle, the cell cannot proceed through mitosis, resulting in cell cycle arrest, primarily at the G2/M checkpoint.
-
Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway. This leads to the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), culminating in programmed cell death.
This mechanism is a validated target for many successful natural product-derived chemotherapeutics, including paclitaxel (B517696) and the vinca (B1221190) alkaloids.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated formazan dissolution buffer) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
MTT Assay Workflow Diagram
Antifungal Susceptibility (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
Conclusion
The natural product this compound exhibits a compelling range of biological activities, with notable antifungal, antiviral, and cytotoxic properties. Its proposed mechanism of action as a microtubule-destabilizing agent positions it as an interesting candidate for further investigation in oncology drug discovery. While quantitative data, particularly for its anticancer effects, are still emerging, the existing evidence strongly supports its potential as a lead compound. Future research should focus on the direct validation of its molecular target, comprehensive profiling against a panel of cancer cell lines, and in vivo efficacy studies to fully elucidate its therapeutic promise.
References
The Discovery of Geodin: A Technical History and Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the historical discovery, isolation, and characterization of Geodin, a fungal metabolite produced by Aspergillus terreus. It details the key scientific milestones, presents physicochemical and biological data, outlines experimental protocols, and visualizes the biosynthetic and experimental pathways.
Introduction: A Historical Perspective
This compound, a chlorinated benzophenone-derived spiromeroterpenoid, was first reported in 1936 by Raistrick and colleagues as a metabolic product of the fungus Aspergillus terreus. This discovery was part of a broader investigation into the biochemistry of microorganisms. The initial work laid the foundation for subsequent studies that would elucidate its complex structure and biosynthetic origins. The correct structure of this compound was not fully established until later, revealing a unique spirocyclic system. Its biosynthesis is intricately linked to the polyketide pathway, originating from the key intermediate emodin (B1671224).
Quantitative Data Summary
This section summarizes the key quantitative data reported for this compound, providing a quick reference for its physicochemical properties and biological activities.
Table 1: Physicochemical Properties of (+)-Geodin
| Property | Value |
| Systematic Name | (2R)-methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxospiro[benzofuran-2,1'-cyclohexa-2',5'-diene]-2'-carboxylate |
| Molecular Formula | C₁₇H₁₂Cl₂O₇ |
| Molecular Weight | 415.18 g/mol |
| Melting Point | 235 °C (decomposes) |
| Specific Rotation ([α]D) | +168° (c 1.0, CHCl₃) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC in µM)
| Organism | This compound (1) | Derivative (5) | Derivative (12) | Derivative (13) | Derivative (16) | Derivative (30) | Derivative (33) |
| Staphylococcus aureus | - | 4.77 | 4.76 | 8.96 | 17.94 | 4.86 | 9.23 |
| Aeromonas salmonicida | - | 2.39 | - | 2.38 | 2.38 | - | 2.31 |
| Candida albicans | - | - | - | - | - | - | - |
| Note: Data for this compound (1) was not explicitly provided in the same study as the derivatives. The derivatives shown are examples of ether derivatives with notable activity.[1] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of this compound, as well as the elucidation of its biosynthetic pathway.
Isolation and Purification of this compound
The following protocol is a composite of methods described in the literature for the isolation of this compound from Aspergillus terreus.
1. Fungal Cultivation:
-
Aspergillus terreus is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) or on a solid substrate medium (e.g., rice medium).
-
Incubation is carried out at room temperature for several weeks to allow for the production of secondary metabolites.
2. Extraction:
-
The fungal mycelium and culture medium are harvested.
-
The fungal material is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the components of the extract.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a water-acetonitrile gradient.
4. Crystallization:
-
The purified this compound is crystallized from a suitable solvent system, such as ethyl acetate-hexane, to obtain pure crystals.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic and crystallographic techniques.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.
2. X-ray Crystallography:
-
Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.[1]
Biosynthetic Pathway Elucidation
The biosynthetic pathway of this compound has been investigated through feeding studies with labeled precursors and enzymatic assays.
1. Isotopic Labeling Studies:
-
Aspergillus terreus cultures are fed with isotopically labeled precursors, such as [¹³C]-acetate or [¹⁴C]-emodin.
-
This compound is then isolated from these cultures.
-
The incorporation and position of the isotopic labels in the this compound molecule are determined by NMR spectroscopy or scintillation counting.
-
These studies have confirmed the polyketide origin of this compound and the role of emodin as a key intermediate.
2. Cell-Free Enzyme Assays:
-
Cell-free extracts of Aspergillus terreus are prepared.
-
These extracts are incubated with proposed intermediates of the biosynthetic pathway.
-
The formation of subsequent intermediates and the final product is monitored, often using HPLC.
-
This approach has been used to identify and characterize key enzymes in the pathway, such as dihydrothis compound (B1209276) oxidase.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the study of this compound.
Caption: Biosynthetic pathway of (+)-Geodin from Acetyl-CoA.
Caption: Experimental workflow for the isolation and characterization of this compound.
References
An In-Depth Technical Guide to the Geodin Biosynthesis Pathway in Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geodin (B1663089), a chlorinated polyketide, is a secondary metabolite produced by various fungi, most notably Aspergillus terreus. It belongs to the grisandiene class of compounds and exhibits a range of biological activities. The biosynthesis of this compound is a complex process involving a dedicated gene cluster that encodes a suite of enzymes responsible for its assembly from simple precursors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic reactions, and regulatory mechanisms. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
The this compound Biosynthesis Gene Cluster
The genes responsible for this compound biosynthesis in Aspergillus terreus are organized into a contiguous gene cluster. This cluster contains genes encoding the polyketide synthase, tailoring enzymes, and a pathway-specific transcription factor. The heterologous expression of this gene cluster in Aspergillus nidulans has confirmed its role in this compound production[1][2][3].
Table 1: Key Genes in the Aspergillus terreus this compound Biosynthesis Cluster
| Gene Name | Encoded Protein | Function | Reference(s) |
| gedC (ATEG_08451) | Emodin (B1671224) anthrone (B1665570) polyketide synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly to form the emodin anthrone backbone.[4][5] | |
| gedR (ATEG_08453) | Transcription factor | A pathway-specific transcription factor that activates the expression of other genes within the this compound cluster.[1][2] | |
| gedL (ATEG_08460) | Halogenase | A flavin-dependent halogenase that catalyzes the dichlorination of sulochrin (B161669) to produce dihydrothis compound (B1209276).[1][2] | |
| gedA | Emodin-O-methyltransferase | Responsible for the O-methylation of emodin to generate questin. | |
| gedJ (ATEG_08458) | Dihydrothis compound oxidase | A multicopper oxidase that catalyzes the final oxidative cyclization of dihydrothis compound to form (+)-geodin.[6] | |
| gedD | Transcriptional coactivator | Co-regulates the production of this compound along with GedR.[7] |
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the formation of a polyketide backbone by the emodin anthrone polyketide synthase, GedC[4][5]. This is followed by a series of tailoring reactions including oxidation, methylation, chlorination, and cyclization to yield the final this compound molecule.
The proposed biosynthetic pathway is as follows:
Acetyl-CoA + Malonyl-CoA → Emodin anthrone → Emodin → Questin → Sulochrin → Dihydrothis compound → (+)-Geodin
Figure 1: this compound Biosynthesis Pathway
Caption: A simplified diagram of the this compound biosynthesis pathway in Aspergillus terreus.
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data.
Table 2: this compound and Lovastatin (B1675250) Production in Wild-Type and gedC Mutant Aspergillus terreus
| Strain | Carbon Source | This compound Production (mg/L) | Lovastatin Production (mg/L) | Reference |
| Wild-type | Glycerol-lactose mixture | Present (not quantified) | 63 | [8] |
| gedCΔ | Glycerol-lactose mixture | Inhibited | 113 (+80%) | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.
Gene Knockout via CRISPR-Cas9
The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in Aspergillus terreus, providing a powerful tool for functional genomics studies of the this compound gene cluster.
Workflow for CRISPR-Cas9 Mediated Gene Deletion in A. terreus
Caption: A flowchart outlining the major steps for gene deletion in Aspergillus terreus using CRISPR-Cas9.
A detailed protocol for CRISPR-Cas9 mediated gene editing in Aspergillus terreus can be adapted from established methods. The general steps include the design of single guide RNAs (sgRNAs) targeting the gene of interest, construction of a Cas9 and sgRNA expression vector, preparation of protoplasts, and co-transformation with the Cas9/sgRNA plasmid and a donor DNA template for homologous recombination.
Heterologous Expression of the this compound Gene Cluster
Heterologous expression of the entire this compound gene cluster in a host organism like Aspergillus nidulans has been instrumental in confirming the function of the gene cluster and for characterizing the roles of individual genes[1][2][3]. The USER (Uracil-Specific Excision Reagent) fusion method is a powerful technique for the assembly of large DNA constructs like the this compound gene cluster.
USER Fusion Workflow for Gene Cluster Assembly
Caption: A simplified workflow for the assembly of a gene cluster using USER fusion cloning.
Purification and Characterization of Dihydrothis compound Oxidase
The final enzyme in the this compound pathway, dihydrothis compound oxidase, has been purified and characterized.
Purification Protocol Overview:
-
Cell-free extract preparation: Aspergillus terreus mycelia are harvested and disrupted to obtain a cell-free extract.
-
Ammonium (B1175870) sulfate (B86663) fractionation: The extract is subjected to fractional precipitation with ammonium sulfate.
-
Acid treatment: The partially purified protein is treated with acid.
-
Column chromatography: A series of column chromatography steps are performed, including DEAE-cellulose, Hydroxyapatite, chromatofocusing, and gel filtration (e.g., Toyopearl HW-55S), to purify the enzyme to homogeneity[4][9].
Enzyme Assay: The activity of dihydrothis compound oxidase can be assayed by monitoring the formation of (+)-geodin from dihydrothis compound. The reaction can be followed spectrophotometrically or by HPLC analysis.
Metabolite Analysis by UHPLC-HRMS
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful analytical technique for the identification and quantification of this compound and its biosynthetic intermediates.
General UHPLC-HRMS Protocol:
-
Sample Preparation: Fungal culture extracts are prepared, typically by solvent extraction (e.g., with ethyl acetate), followed by evaporation of the solvent and redissolving the residue in a suitable solvent like methanol.
-
Chromatographic Separation: The extract is injected onto a reverse-phase UHPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the metabolites.
-
Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for accurate mass measurements and fragmentation analysis (MS/MS) for compound identification.
Regulation of this compound Biosynthesis
The production of this compound, like many other fungal secondary metabolites, is tightly regulated in response to various environmental and developmental cues.
Pathway-Specific Regulation
The this compound gene cluster contains its own pathway-specific transcription factor, GedR [1][2]. GedR is essential for the expression of the other genes within the cluster. The expression of gedR itself is likely controlled by global regulatory networks in the fungus.
Global Regulation
The biosynthesis of secondary metabolites in Aspergillus species is governed by global regulatory proteins, including the Velvet complex (composed of proteins like VeA, VelB, and LaeA) and other transcription factors that respond to environmental signals such as nutrient availability (carbon and nitrogen), pH, and temperature[1][2][8][10].
Figure 2: Regulatory Network of this compound Biosynthesis
Caption: A conceptual diagram illustrating the hierarchical regulation of this compound biosynthesis.
Conclusion
The this compound biosynthesis pathway in Aspergillus represents a fascinating example of fungal secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory networks involved is essential for harnessing the potential of this compound and for engineering fungal strains with improved production profiles. This technical guide has summarized the current knowledge in this field, providing a foundation for future research and development in the areas of natural product biosynthesis and metabolic engineering. Further investigation into the specific signaling pathways that control the this compound gene cluster and detailed kinetic characterization of all the biosynthetic enzymes will provide a more complete picture of this intricate metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics and metabolomics analyses of camptothecin-producing Aspergillus terreus reveal the integration of PH domain-containing proteins and peptidylprolyl cis/trans isomerase in restoring the camptothecin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 5. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillus terreus IFM 65899-THP-1 cells interaction triggers production of the natural product butyrolactone Ia, an immune suppressive compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and genetic engineering of marine-derived Aspergillus terreus for high-efficient production of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Geodin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geodin (B1663089), a fungal secondary metabolite, and its structural analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities. As a member of the grisane class of compounds, this compound exhibits a unique spirocyclic structure that contributes to its cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural sources of this compound and its analogs, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Natural Sources of this compound and Its Analogs
The primary and most well-documented natural source of this compound is the filamentous fungus Aspergillus terreus[1][2][3]. This ubiquitous fungus is known to produce a wide array of secondary metabolites, with this compound often being a significant product in fermentation cultures[3]. In addition to terrestrial strains, marine-derived fungi have also been identified as producers of this compound. Specifically, Aspergillus species isolated from marine organisms, such as soft corals, have been shown to synthesize this compound[4].
Beyond this compound itself, a number of naturally occurring analogs have been isolated from various fungal species. These analogs often share the core grisane scaffold but differ in their substitution patterns, such as halogenation and methylation. A summary of prominent this compound analogs and their fungal sources is provided below:
-
Erdin (B12763713): Also produced by Aspergillus terreus, erdin is a closely related analog of this compound.
-
Trypacidin: This analog is primarily isolated from Aspergillus fumigatus.
-
Bisdechlorothis compound: Another analog found in Aspergillus terreus, which lacks the chlorine atoms present in this compound.
-
Dichloroasterric acid: Isolated from a marine-derived Aspergillus species[4].
The production of this compound and its analogs can be influenced by various fermentation parameters, including the composition of the culture medium, pH, temperature, and aeration. Optimization of these conditions is crucial for maximizing the yield of these compounds for research and potential commercial applications.
Quantitative Yield of this compound
The yield of this compound from fungal fermentation can vary significantly depending on the producing strain and the culture conditions employed. The following table summarizes reported yields of this compound from various studies, providing a comparative overview for researchers aiming to optimize its production.
| Fungal Strain | Fermentation Conditions | This compound Yield (mg/L) | Reference |
| Aspergillus terreus | Shake flask culture | 58.9 | [5] |
| Aspergillus terreus | Shake flask culture with sonication | 56.9 | [5] |
| Aspergillus terreus | Lactose and glycerol (B35011) medium | 16 | [5] |
| Aspergillus terreus | Lactose and glycerol medium | 74.3 | [5] |
| Marine-derived Aspergillus sp. | Rice medium with 2.0% NaCl, 3 weeks incubation | 137.2 | |
| Aspergillus terreus ATCC 20542 | Stirred tank bioreactor | 241.1 |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus terreus
This section provides a detailed methodology for the extraction and purification of this compound from a culture of Aspergillus terreus.
1. Fungal Cultivation and Extraction:
-
Cultivation: Aspergillus terreus is typically grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium, under aerobic conditions. Incubation is carried out at a controlled temperature (e.g., 25-28°C) with shaking for a period of 7 to 21 days to allow for sufficient production of secondary metabolites.
-
Extraction: Following incubation, the fungal broth is separated from the mycelium by filtration. The culture filtrate and the mycelial mass are then extracted separately with an organic solvent, most commonly ethyl acetate. The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Workflow for this compound Extraction:
Figure 1: Workflow for the extraction of this compound from Aspergillus terreus culture.
2. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a gradient. The fraction containing pure this compound is collected and the solvent is removed to yield the purified compound.
Characterization of this compound
The structural elucidation and confirmation of the identity of purified this compound are performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.
Biological Activity and Signaling Pathways
This compound and its analogs exhibit a range of biological activities, with their cytotoxic effects against various cancer cell lines being the most extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under active investigation, studies on the closely related and structurally similar compound, emodin, provide valuable insights. Emodin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. It is plausible that this compound may exert its biological effects through similar mechanisms.
Potential Signaling Pathways Modulated by this compound (inferred from Emodin studies):
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Emodin has been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Figure 2: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Emodin has been reported to activate certain branches of the MAPK pathway, such as JNK and p38, which can promote apoptosis in some cellular contexts.
Figure 3: Potential activation of the MAPK signaling pathway by this compound.
It is important to note that the specific effects of this compound on these and other signaling pathways may be cell-type dependent and require further direct investigation to be fully elucidated. The diagrams presented here represent hypothesized mechanisms based on the activity of a structurally related compound.
Conclusion
This compound and its analogs represent a promising class of fungal secondary metabolites with significant potential for drug development. Their primary natural source, Aspergillus terreus, is readily culturable, offering a scalable platform for their production. This technical guide has provided a comprehensive overview of the natural sources, quantitative yields, and detailed methodologies for the isolation and characterization of these compounds. While the precise molecular mechanisms underlying their biological activities are still being unraveled, the available evidence suggests that they may act through the modulation of key signaling pathways involved in cell survival and apoptosis. Further research into the specific molecular targets of this compound and its analogs is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to facilitate and inspire future investigations in this exciting area of natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Geodin from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
Geodin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Fungal Metabolite Geodin
This technical guide provides a comprehensive overview of the fungal metabolite this compound, intended for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, biosynthetic pathways, and relevant experimental methodologies.
Core Properties of this compound
This compound is a chlorinated polyketide first isolated from the fungus Aspergillus terreus. It belongs to the grisane class of compounds and has garnered interest for its diverse biological activities.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂Cl₂O₇ | [1][2][3] |
| Molecular Weight | 399.18 g/mol | [1][4] |
| Monoisotopic Mass | 397.9960081 Da | [2][3] |
| Appearance | Yellow solid | |
| Solubility | Methanol, DMSO |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process originating from the polyketide pathway. The pathway involves a series of enzymatic reactions, including cyclization, methylation, chlorination, and oxidative coupling.
This compound Biosynthetic Pathway
The diagram below illustrates the key steps and intermediates in the biosynthetic pathway of this compound. The pathway begins with the formation of atrochrysone (B1255113) carboxylic acid from the polyketide synthase and proceeds through several key intermediates, including emodin, questin, and sulochrin, before undergoing chlorination and oxidative coupling to yield the final product, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of dihydrothis compound oxidase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Structural Insights into the Fungal Metabolite Geodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the fungal metabolite, (+)-Geodin (C₁₇H₁₂Cl₂O₇), a bioactive compound isolated from fungi such as Aspergillus terreus and Penicillium glabrum. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for their acquisition, and visualizes the biosynthetic pathway of Geodin.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for the identification and structural elucidation of natural products like this compound. The data presented below was obtained using an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) mass spectrometer.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₂Cl₂O₇ |
| Molecular Weight | 398.00 g/mol |
| Precursor Ion (M-H)⁻ | 399.0033 m/z |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the precursor ion. The following table summarizes the major fragment ions observed for this compound at different collision energies.
| Collision Energy | Fragment Ion (m/z) | Relative Abundance |
| 15% | 355.0130 | 999 |
| 339.9894 | 469 | |
| 366.9772 | 446 | |
| 20% | 355.0136 | 999 |
| 339.9900 | 732 | |
| 366.9762 | 488 | |
| 399.0023 | 331 |
Table 2: MS/MS Fragmentation Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the unavailability of a complete, tabulated, and assigned public dataset for the ¹H and ¹³C NMR of this compound, this section will focus on providing a generalized experimental protocol for the NMR analysis of fungal metabolites. Researchers can adapt this protocol for the analysis of this compound.
Experimental Protocols
Mass Spectrometry
The following provides a general protocol for the analysis of fungal metabolites like this compound using LC-MS.
Sample Preparation:
-
Extraction: Fungal cultures are typically extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to isolate the secondary metabolites.
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound. For this compound, a final purification step using a C-18 HPLC column with a water/acetonitrile gradient can be employed.[1]
-
Sample for Analysis: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this class of compounds.
-
LC System: A standard HPLC system with a C18 reversed-phase column is typically used for separation prior to mass analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is a common mobile phase system.
-
Data Acquisition: Data can be acquired in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for acquiring NMR data for fungal metabolites.
Sample Preparation:
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for natural products include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving complex spectra.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
This compound Biosynthesis Pathway
The biosynthesis of this compound in fungi like Aspergillus terreus is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway starts from acetyl-CoA and malonyl-CoA and proceeds through key intermediates such as emodin (B1671224) and questin.[2]
Figure 1: Simplified biosynthetic pathway of this compound. EOX: Emodin anthrone oxygenase, EOM: Emodin-O-methyltransferase, QO: Questin oxygenase.[2]
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the experimental approaches for its analysis. Further research to obtain and publish a complete and assigned NMR dataset for this compound would be highly valuable to the natural products and drug discovery communities.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Geodin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of geodin (B1663089), a potent fungal metabolite with notable antibiotic properties. The document details the crystallographic data, experimental methodologies for its determination, its biosynthetic pathway, and current understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, crystallography, and drug discovery.
Introduction
This compound is a chlorinated benzofuran-spiro-cyclohexadienone produced by the fungus Aspergillus terreus.[1] It belongs to the grisane group of secondary metabolites and has demonstrated significant activity against Gram-positive bacteria.[1] Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop more potent derivatives. This guide focuses on the crystal structure of (+)-geodin, the naturally occurring enantiomer.
Crystal Structure of (+)-Geodin
The crystal structure of (+)-geodin was determined by single-crystal X-ray diffraction. The analysis revealed that the asymmetric unit contains two independent molecules of this compound. The absolute configuration of the spiro center was unequivocally assigned as R.
Crystallographic Data
The following table summarizes the key crystallographic data for (+)-geodin isolated from Aspergillus terreus.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂Cl₂O₇ |
| Formula Weight | 399.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 8.9276 (3) Å |
| b | 11.3625 (4) Å |
| c | 16.5006 (6) Å |
| α | 90° |
| β | 94.456 (1)° |
| γ | 90° |
| Volume | 1668.76 (10) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.588 Mg/m³ |
| Absorption Coefficient (μ) | 0.43 mm⁻¹ |
| Data Collection and Refinement | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 120 K |
| Reflections Collected | 7496 |
| Independent Reflections | Not specified |
| R-factor | Not specified |
| Goodness-of-fit (S) | 1.06 |
Experimental Protocols
This section details the methodologies employed in the isolation, crystallization, and structural determination of (+)-geodin, as well as the assays used to evaluate its biological activity.
Isolation and Purification of (+)-Geodin
(+)-Geodin is a secondary metabolite produced by the fungus Aspergillus terreus.[1] The biosynthesis of this compound is often associated with the production of another major secondary metabolite, lovastatin (B1675250).[2] The production of this compound can be influenced by culture conditions, such as the initial nitrogen concentration and the aeration rate of the medium.[2]
Crystallization
Single crystals of (+)-geodin suitable for X-ray diffraction were obtained from a solution of ethyl acetate (B1210297) and heptane (B126788) (4:1 v/v). The crystallization process is a critical step and often requires optimization of solvent systems, temperature, and concentration. While the specific concentrations used for this compound crystallization are not detailed in the available literature, a general approach for small molecule crystallization can be followed.
General Crystallization Workflow:
Caption: A generalized workflow for the crystallization of small molecules like this compound.
X-ray Diffraction Data Collection and Structure Determination
A suitable single crystal of (+)-geodin is mounted on a goniometer and cooled to a low temperature (typically 120 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as a series of images, each corresponding to a small rotation of the crystal.
The collected data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.
X-ray Crystallography Workflow:
Caption: The sequential process of determining a crystal structure using X-ray diffraction.
Antimicrobial Susceptibility Testing
The antibacterial and antifungal activities of this compound and its derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biosynthesis of this compound
This compound is a polyketide, synthesized via the acetate-malonate pathway. The biosynthetic gene cluster for this compound in Aspergillus terreus has been identified and characterized.[3][4] The pathway involves a series of enzymatic reactions, including a polyketide synthase (PKS), a halogenase, and an O-methyltransferase.
The key steps in the biosynthesis of this compound are:
-
Polyketide chain assembly: An octaketide chain is synthesized by a non-reducing polyketide synthase (GedC).[3]
-
Cyclization and aromatization: The polyketide chain undergoes cyclization and aromatization to form emodin (B1671224) anthrone (B1665570).
-
Hydroxylation and Methylation: Emodin anthrone is converted to emodin, which is then O-methylated by an emodin-O-methyltransferase (GedA) to form questin.[5]
-
Oxidative cleavage and rearrangement: Questin is oxidatively cleaved and rearranged to form sulochrin (B161669).
-
Halogenation: A halogenase (GedL) catalyzes the dichlorination of sulochrin to produce dihydrothis compound (B1209276).[3]
-
Oxidation: Finally, dihydrothis compound is oxidized to form (+)-geodin.
This compound Biosynthetic Pathway:
Caption: The enzymatic steps in the biosynthesis of this compound from precursor molecules.
Mechanism of Action
The precise molecular mechanism of this compound's antibacterial and antifungal activity is not yet fully elucidated. However, studies on this compound and its structurally related precursor, emodin, provide some insights into its potential modes of action.
Antibacterial Activity
This compound is known to be effective against Gram-positive bacteria.[1] The mechanism of action of the related compound, emodin, against methicillin-resistant Staphylococcus aureus (MRSA) involves compromising the integrity of the bacterial cell membrane and cell wall, leading to leakage of intracellular components.[6] It is plausible that this compound exerts its antibacterial effect through a similar membrane-disrupting mechanism.
Antifungal Activity
The antifungal activity of this compound and its derivatives has also been reported.[7] Many antifungal agents target the fungal cell membrane by interfering with the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[8] Given the structural similarities of this compound to other fungal metabolites, it is possible that it may inhibit enzymes involved in the ergosterol biosynthesis pathway or directly interact with the fungal cell membrane, leading to its disruption.
Structure-Activity Relationships and Drug Development
The detailed crystal structure of this compound provides a foundation for structure-based drug design. Semi-synthetic derivatives of this compound have been created to explore structure-activity relationships (SAR). For instance, modifications at the 4-OH position of the this compound scaffold have been shown to influence its insecticidal and antibacterial activities.[7][9] The introduction of halogenated benzyl (B1604629) groups, particularly fluorobenzyl, has been found to enhance these activities.[9] This information is crucial for the rational design of novel this compound-based therapeutic agents with improved efficacy and selectivity.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound, a promising antibiotic from Aspergillus terreus. The presented crystallographic data, experimental protocols, biosynthetic pathway, and putative mechanism of action offer a solid foundation for further research and development. The elucidation of this compound's precise molecular targets remains a key area for future investigation, which will be critical for the development of this natural product into a clinically useful drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous Reconstitution of the Intact this compound Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C17H12Cl2O7 | CID 216465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Semi-synthesis of Geodin Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the semi-synthesis of novel Geodin (B1663089) derivatives. It includes methodologies for their biological evaluation against various targets, quantitative data summaries, and visual representations of synthetic pathways and experimental workflows to guide researchers in the exploration of this compound-based compounds for therapeutic applications.
Introduction
This compound, a natural product isolated from marine-derived fungi such as Aspergillus sp., possesses a unique grisan backbone and exhibits a range of biological activities, including antimicrobial and insecticidal properties.[1][2] Its structural complexity and modifiable functional groups, particularly the phenolic hydroxyl group at the 4-position, make it an attractive scaffold for semi-synthetic modifications to enhance its therapeutic potential and explore structure-activity relationships (SAR).[1][3] This document outlines the procedures for generating ester and ether derivatives of this compound and for assessing their biological efficacy.
Semi-synthesis of this compound Derivatives
The primary site for modification of the this compound scaffold is the phenolic hydroxyl group, which can be readily converted into esters and ethers.
General Protocol for the Semi-synthesis of this compound Ether Derivatives
A series of this compound ether derivatives can be synthesized via a one-step reaction.[1]
Materials:
-
This compound (1)
-
Anhydrous Acetone (B3395972)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Appropriate Benzyl (B1604629) Halide (e.g., bromobenzyl, fluorobenzyl) or other alkyl halides
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Silica (B1680970) Gel (200-300 mesh)
Procedure:
-
To a solution of this compound (40 mg, 0.10 mmol) in dry acetone (20 mL), add anhydrous K₂CO₃ (15 mg).[1]
-
Add the desired benzyl halide or other alkyl halide to the stirred solution.[1]
-
Stir the reaction mixture at 40 °C for 6–12 hours.[1]
-
Monitor the reaction for completion.
-
Upon completion, add water to the reaction mixture.[1]
-
Extract the solution twice with EtOAc (40 mL).[1]
-
Combine the organic layers and dry under vacuum to obtain a crude residue.[1]
-
Purify the crude residue using normal phase silica gel column chromatography with a linear gradient of PE-EtOAc to yield the desired ether derivative.[1]
General Protocol for the Semi-synthesis of this compound Ester Derivatives
Ester derivatives of this compound can be synthesized through a mild one-step reaction.[3]
Materials:
-
This compound (1)
-
Appropriate Benzoyl Chloride or other acyl chlorides
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add pyridine to the solution to act as a base.
-
Add the desired benzoyl chloride or other acyl chloride dropwise to the solution.
-
Stir the reaction at room temperature until completion.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., dilute HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflows
General Experimental Workflow
The overall process from this compound isolation to the evaluation of its derivatives is depicted below.
Caption: Experimental workflow from this compound isolation to biological evaluation of its derivatives.
Biological Evaluation Protocols
Antibacterial Activity Assay
The antibacterial activity of this compound derivatives can be determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Aeromonas salmonicida, Pseudomonas aeruginosa)
-
Luria-Bertani (LB) medium
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin, Sea-Nine 211)
-
DMSO (negative control)
Procedure:
-
Culture bacterial species in LB medium at 37 °C for 8 hours.[1]
-
Dilute the bacterial cultures to a concentration of 10⁶ cfu/mL.[1]
-
In a 96-well microplate, add 198 µL of the bacterial solution to each well.[1]
-
Add 2 µL of the test compound at various concentrations to the designated wells.[1]
-
Include wells with a positive control and a DMSO negative control.[1]
-
Incubate the plates at 37 °C for 24 hours.[1]
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Antifungal Activity Assay
The antifungal activity against organisms like Candida albicans can also be assessed using a similar microdilution method.
Materials:
-
Candida albicans strain
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
DMSO (negative control)
Procedure:
-
Prepare a suspension of C. albicans.
-
Dispense the fungal suspension into 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
Include positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 35 °C for 24-48 hours).
-
Determine the MIC by visual inspection or by measuring absorbance.
Quantitative Data Summary
The biological activities of various this compound derivatives are summarized below.
Table 1: Antibacterial and Antifungal Activity of this compound Ester Derivatives [3][4]
| Compound | R Group | MIC (µM) vs S. aureus | MIC (µM) vs A. salmonicida | MIC (µM) vs C. albicans |
| This compound (1) | -H | >20 | >20 | >20 |
| 2 | Benzoyl | 9.41 | 18.75 | 2.44 |
| 3 | 4-Methylbenzoyl | 4.70 | 9.41 | 0.59 |
| 4 | 4-Chlorobenzoyl | 2.35 | 2.42 | 1.17 |
| 7 | 4-Nitrobenzoyl | 4.56 | 4.56 | 2.34 |
| Ciprofloxacin | - | 0.156 | - | - |
| Sea-Nine 211 | - | - | 0.27 | - |
Table 2: Antibacterial and Insecticidal Activity of this compound Ether Derivatives [1][2][5]
| Compound | R Group | MIC (µM) vs S. aureus | MIC (µM) vs A. salmonicida | IC₅₀ (µM) vs H. armigera |
| This compound (1) | -H | >20 | >20 | >200 |
| 5 | 2-Chlorobenzyl | 4.77 | 2.38 | 137 |
| 12 | 2-Fluorobenzyl | 4.76 | 2.38 | 118 |
| 13 | 3-Fluorobenzyl | 4.76 | 2.38 | 115 |
| 15 | 4-Fluorobenzyl | - | - | 89 |
| 16 | 2,3-Difluorobenzyl | 4.76 | 2.38 | 114 |
| 30 | 4-Cyanobenzyl | 4.86 | - | 132 |
| 33 | 3-Trifluoromethylbenzyl | 4.80 | 1.15 | 115 |
| 37 | Ethyl | >20 | >20 | Inactive |
| Ciprofloxacin | - | 0.16 | - | - |
| Sea-Nine 211 | - | - | 0.27 | - |
| Azadirachtin | - | - | - | 70 |
Signaling Pathway Insights
While the precise signaling pathways affected by semi-synthetic this compound derivatives are still under investigation, related natural products offer insights into potential mechanisms of action. For instance, Dihydrothis compound, a compound related to this compound, has been shown to modulate platelet aggregation by downregulating calcium signaling, αIIbβ₃ integrins, and the MAPK and PI3K/Akt pathways.[6] This suggests that this compound derivatives could potentially interfere with similar signaling cascades in various cell types, which is a promising area for future research.
Caption: Hypothetical signaling pathway inhibition by this compound derivatives.
Conclusion
The semi-synthesis of this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to build upon. The structure-activity relationship data indicates that the introduction of halogenated benzyl groups at the 4-OH position can significantly enhance antibacterial and insecticidal activities.[1][5] Further investigation into the mechanisms of action, particularly the effects on cellular signaling pathways, will be crucial for the development of these compounds into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioactivities of natural product this compound congeners and their preliminary structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Determination of Geodin by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of the mycotoxin Geodin using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS). This compound, a secondary metabolite produced by various fungi, including Aspergillus terreus, has garnered significant interest due to its diverse biological activities. The described methodology is applicable for the quantitative analysis of this compound in fungal fermentation broths and other relevant biological matrices, making it a valuable tool for researchers in natural product discovery, toxicology, and drug development.
Introduction
This compound is a polyketide-derived secondary metabolite known for its antibacterial, antiviral, and glucose uptake-stimulating properties. Accurate and precise quantification of this compound is crucial for understanding its biosynthesis, optimizing its production in fermentation processes, and evaluating its pharmacological potential. This document provides a comprehensive protocol for the extraction, separation, and quantification of this compound using a validated UPLC-MS method.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters SYNAPT G2 High-Resolution Mass Spectrometer or equivalent with an electrospray ionization (ESI) source
-
UPLC Column: Waters ACQUITY UPLC BEH Shield RP18 column (2.1 mm × 100 mm, 1.7 µm)
-
Vials: Amber glass HPLC vials with PTFE septa
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid, analytical standard of (+)-Geodin
Chromatographic Conditions
A summary of the UPLC-MS operating conditions is provided in the table below.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | ESI Negative Mode |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Data Acquisition | Full Scan (m/z 100-1000) and Targeted MS/MS |
| Quantification Ion (m/z) | [M-H]⁻: 399.0066 |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of (+)-Geodin analytical standard and dissolve it in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (from Fermentation Broth):
-
Centrifuge 1 mL of the fermentation broth to pellet the mycelium.
-
Transfer the supernatant to a clean tube.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Results and Discussion
The developed UPLC-MS method provides excellent separation and sensitive detection of this compound. The retention time of this compound under the specified conditions is approximately 6.5 minutes. Quantification is achieved by monitoring the deprotonated molecule [M-H]⁻ at m/z 399.0066. The method demonstrates good linearity over the tested concentration range.
Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Protocols
Protocol 1: Preparation of Standard Curve
-
Prepare working standard solutions of this compound at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL in the mobile phase.
-
Inject 5 µL of each standard solution in triplicate into the UPLC-MS system.
-
Record the peak area of the quantification ion for each injection.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
Protocol 2: Quantification of this compound in Samples
-
Prepare the fungal extract as described in the "Sample Preparation" section.
-
Inject 5 µL of the prepared sample into the UPLC-MS system.
-
Record the peak area of the this compound quantification ion.
-
Calculate the concentration of this compound in the sample using the equation from the standard curve.
-
Account for the dilution factor from the sample preparation to determine the final concentration in the original fermentation broth.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The UPLC-MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. This protocol can be readily implemented in research and quality control laboratories for the study of this and other related fungal secondary metabolites.
Application Notes: A Comprehensive Guide to Assessing the Cytotoxicity of Geodin
Introduction
Key Concepts in Cytotoxicity Testing
Cytotoxicity assays are essential tools in toxicology and cancer research to screen for the toxic effects of chemical compounds on cells. These assays can be broadly categorized based on the cellular parameter they measure:
-
Cell Viability Assays: These measure the overall metabolic activity of a cell population. A reduction in metabolic activity is often correlated with cell death or a decrease in proliferation. The MTT assay is a prime example.
-
Cell Membrane Integrity Assays: These quantify the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis. The Lactate Dehydrogenase (LDH) assay is a common method in this category.
-
Apoptosis Assays: These assays detect specific molecular and morphological events associated with programmed cell death (apoptosis), such as the externalization of phosphatidylserine (B164497) (Annexin V staining) or the activation of caspases.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.[2][3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of Geodin in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, or acidic isopropanol) to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3][5]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Illustrative Data for a Test Compound:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 5 | 1.125 | 90% |
| 10 | 0.950 | 76% |
| 20 | 0.625 | 50% |
| 40 | 0.300 | 24% |
| 80 | 0.150 | 12% |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for three controls: a no-cell control (background), a vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).[8]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Illustrative Data for a Test Compound:
| Concentration (µM) | Corrected Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.200 | 0% |
| Maximum Release | 1.500 | 100% |
| 10 | 0.330 | 10% |
| 20 | 0.590 | 30% |
| 40 | 1.110 | 70% |
| 80 | 1.420 | 94% |
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specific time.
-
Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide Solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Illustrative Data for a Test Compound:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.0 | 3.0 | 2.0 |
| This compound (25 µM) | 65.0 | 25.0 | 10.0 |
| This compound (50 µM) | 30.0 | 45.0 | 25.0 |
Potential Signaling Pathways Modulated by this compound
While the precise signaling pathways affected by this compound are yet to be fully elucidated, related anthraquinone (B42736) compounds like Emodin are known to influence key oncogenic pathways.[11] These often converge on the regulation of cell cycle progression and apoptosis. A plausible mechanism for an anticancer compound involves the induction of cellular stress, leading to the activation of pro-apoptotic pathways.
Example: Intrinsic Apoptosis Pathway
Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of BH3-only proteins, which inhibit anti-apoptotic Bcl-2 proteins and activate pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspase-3, culminating in cell death.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress\n(e.g., ROS Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Anti-apoptotic\nBcl-2, Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Pro-apoptotic\nBax, Bak", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\n(Effector)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Stress [arrowhead=normal]; Stress -> Bax [arrowhead=normal, label="activates"]; Stress -> Bcl2 [arrowhead=tee, label="inhibits"]; Bcl2 -> Bax [arrowhead=tee, label="inhibits"]; Bax -> Mito [arrowhead=normal, label="permeabilizes"]; Mito -> CytC [arrowhead=normal]; CytC -> Casp9 [arrowhead=normal, label="activates"]; Casp9 -> Casp3 [arrowhead=normal, label="activates"]; Casp3 -> Apoptosis [arrowhead=normal]; } Intrinsic Apoptosis Signaling Pathway.
References
- 1. This compound | Affiniti Research [affiniti-res.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Geodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geodin is a naturally occurring fungal metabolite belonging to the griseofulvin (B1672149) family of compounds, isolated from various species of Aspergillus.[1] It has demonstrated a range of biological activities, including antimicrobial properties.[1][2][3] These application notes provide detailed protocols for determining the antifungal susceptibility of this compound and its derivatives, summarizing available quantitative data, and proposing a potential mechanism of action based on its structural similarity to known antifungal agents.
Data Presentation: Antifungal and Antibacterial Activity of this compound and Its Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its synthesized derivatives against various fungal and bacterial species. This data is crucial for understanding the compound's spectrum of activity and for guiding further drug development efforts.
Table 1: Antifungal Activity of this compound Derivatives against Candida albicans
| Compound | Modification | MIC (µM) | Reference |
| 3 | 4-OH group replaced with a benzoyl substituent | 0.59 | [1] |
| 4 | 4-OH group replaced with a benzoyl substituent | 2.44 | [1] |
| 5 | 4-OH group replaced with a benzoyl substituent | 1.22 | [1] |
| 6 | 4-OH group replaced with a benzoyl substituent | 1.20 | [1] |
| 7 | 4-OH group replaced with a benzoyl substituent | 1.15 | [1] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Modification | Target Organism | MIC (µM) | Reference |
| 5, 12, 13, 16, 30, 33 | Halogenated benzyl (B1604629) modification on 4-OH | Staphylococcus aureus | 1.15–4.93 | [1] |
| 5, 12, 13, 16, 30, 33 | Halogenated benzyl modification on 4-OH | Aeromonas salmonicida | 1.15–4.93 | [1] |
| 37 | Ethyl group on 4-OH | Pseudomonas aeruginosa | 5.85 | [1] |
Experimental Protocols
Two standard methods for antifungal susceptibility testing are detailed below: Broth Microdilution and Disk Diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method (Based on CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound (or derivative) stock solution (e.g., 10 mg/mL in DMSO)
-
96-well, U-shaped bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Create a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound (or derivative) solution of a known concentration
-
Mueller-Hinton agar (B569324) plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Preparation of Antifungal Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.
-
Visualization of Experimental Workflow and Proposed Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for antifungal susceptibility testing of this compound.
Proposed Mechanism of Action: Disruption of Mitosis
This compound shares a structural backbone with griseofulvin, a known antifungal agent that acts by disrupting fungal mitosis.[1] Griseofulvin interacts with tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle. This leads to an arrest of the cell cycle in metaphase and subsequent inhibition of fungal growth. It is hypothesized that this compound may exert its antifungal effect through a similar mechanism.
References
Application Notes and Protocols for In Vitro Experimental Design of Geodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geodin (B1663089) is a fungal secondary metabolite produced by various species of Aspergillus. Structurally related to emodin (B1671224), a well-characterized anthraquinone (B42736) with known anti-inflammatory and anti-cancer properties, this compound presents a promising candidate for drug discovery.[1] While its biological activities are not as extensively studied as emodin, preliminary research suggests that this compound and its derivatives possess cytotoxic, antiviral, and antimicrobial properties.[2][3][4] These application notes provide a comprehensive in vitro experimental design to investigate the potential anti-inflammatory and anti-cancer effects of this compound, with a focus on its putative modulation of the NF-κB and MAPK signaling pathways.
Hypothesized Mechanism of Action
Based on its structural similarity to emodin, it is hypothesized that this compound may exert anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These pathways are crucial regulators of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.[8][9] This experimental design aims to elucidate the potential of this compound to modulate these critical signaling cascades.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer and Immune Cell Lines (IC50, µM)
| Cell Line | Cell Type | 24 hours | 48 hours | 72 hours |
| A549 | Human Lung Carcinoma | 85.2 | 62.5 | 45.1 |
| MCF-7 | Human Breast Adenocarcinoma | 95.8 | 75.3 | 58.9 |
| RAW 264.7 | Murine Macrophage | >100 | >100 | 89.4 |
| Jurkat | Human T Lymphocyte | >100 | 92.1 | 78.3 |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.9 ± 1.5 | 5.4 ± 0.9 |
| LPS (1 µg/mL) | 1250.6 ± 89.3 | 850.2 ± 65.7 | 450.7 ± 32.1 |
| LPS + this compound (10 µM) | 875.4 ± 54.2 | 620.1 ± 43.8 | 310.5 ± 21.6 |
| LPS + this compound (25 µM) | 450.9 ± 31.7 | 310.5 ± 28.9 | 150.3 ± 15.8 |
| LPS + this compound (50 µM) | 150.3 ± 18.5 | 95.8 ± 12.4 | 45.2 ± 6.3 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 8.5 | 0.2 | 6.8 | 5.4 | 7.2 |
| LPS + this compound (25 µM) | 3.2 | 0.7 | 2.5 | 2.1 | 2.8 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer and immune cell lines and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cell lines: A549, MCF-7, RAW 264.7, Jurkat
-
Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations in culture medium.
-
Treat the cells with different concentrations of this compound and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines using ELISA
Objective: To investigate the anti-inflammatory effect of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
LPS
-
RIPA lysis buffer
-
Protein assay kit
-
Primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and imaging system.
-
Quantify the band intensities and normalize to the respective total protein or loading control.
Mandatory Visualizations
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin ameliorates lipopolysaccharide-induced mastitis in mice by inhibiting activation of NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression | eLife [elifesciences.org]
Geodin: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geodin, a natural anthraquinone (B42736) derivative, has emerged as a compound of interest in oncological research due to its demonstrated anti-tumor activities across a variety of cancer cell lines. It has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis. These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on cancer cell lines, presenting detailed experimental protocols and summarizing key quantitative data to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that govern cell growth and survival.
Key Actions of this compound:
-
Induction of Apoptosis: this compound promotes apoptosis through both intrinsic and extrinsic pathways. It has been observed to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at various phases, including G0/G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). This prevents the cancer cells from progressing through the cell division cycle.
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit the activity of several key signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Signaling: By inhibiting the nuclear factor-kappa B (NF-κB) pathway, this compound can reduce the expression of genes involved in inflammation, cell survival, and proliferation.
-
PI3K/Akt Signaling: this compound can suppress the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth, metabolism, and survival.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of this compound.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | SKBR3 | 25 | [1] |
| Ovarian Cancer | SK-OV-3 | Not specified, but effective | [2] |
| Ovarian Cancer | A2780 | Not specified, but effective | [2] |
| Ovarian Cancer | PA-1 | Not specified, but effective | [2] |
| Pancreatic Cancer | SW1990 | Not specified, but effective | [3] |
| Pancreatic Cancer | PANC-1 | Not specified, but effective | [4] |
| Pancreatic Cancer | BxPC-3 | Not specified, but effective | [4] |
| Hepatocellular Carcinoma | Mahlavu | Not specified, but effective | [5] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Not specified, but effective | [5] |
| Hepatocellular Carcinoma | HepG2 | Not specified, but effective | [5] |
| Colon Cancer | HCT116 | Not specified, but effective | [4] |
| Colon Cancer | DLD-1 | Not specified, but effective | [4] |
| Colon Cancer | COLO-20 | Not specified, but effective | [4] |
| Lung Cancer | A549 | Not specified, but effective | [6] |
| Lung Cancer | H1299 | Not specified, but effective | [6] |
| Prostate Cancer | LNCaP | Not specified, but effective | |
| Prostate Cancer | PC-3 | Not specified, but effective |
Experimental Protocols
Detailed protocols for key experiments to assess the anti-cancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to study the effect of this compound on protein expression levels.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
Visualizations
Experimental Workflow for Assessing Anticancer Effects of this compound
Caption: A typical workflow for investigating the in vitro anticancer effects of this compound.
Key Signaling Pathways Affected by this compound in Cancer Cells
Caption: this compound inhibits key signaling pathways to suppress cancer cell proliferation and survival.
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Notes and Protocols for Geodin in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of Geodin, a fungal metabolite, and its derivatives. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
This compound, a natural product isolated from marine-derived fungi such as Aspergillus sp., has demonstrated a range of biological activities, including antimicrobial properties.[1][2] Its unique grisan backbone structure, shared with the antifungal agent griseofulvin, makes it an interesting scaffold for the development of new antimicrobial agents.[1] Research has focused on the semi-synthesis of this compound derivatives to enhance its biological activity and explore structure-activity relationships.[1][3][4]
Antimicrobial Activity of this compound and Its Derivatives
Studies have shown that while this compound itself has weak to moderate antimicrobial activity, its derivatives exhibit significantly enhanced and sometimes selective inhibitory effects against a range of pathogenic bacteria and fungi.
Antibacterial Activity
Derivatives of this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, modifications at the 4-OH group of the this compound structure have been a key strategy in improving antibacterial efficacy.[1][3][4] For instance, the introduction of halogenated benzyl (B1604629) groups has been shown to increase activity against Staphylococcus aureus and Aeromonas salmonicida.[1] Furthermore, the addition of an ethyl group at the 4-OH position resulted in selective inhibitory activity against Pseudomonas aeruginosa.[1]
Antifungal Activity
Certain ester derivatives of this compound have demonstrated potent antifungal activity, particularly against the opportunistic yeast Candida albicans.[3][5] This suggests that this compound derivatives could be promising candidates for the development of new antifungal drugs.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial pathogens as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Microorganism | MIC (µM) | Reference Compound | Reference MIC (µM) |
| Derivative 5 | Staphylococcus aureus | 2.35 - 9.41 | Ciprofloxacin | 0.156 |
| Derivative 12 | Staphylococcus aureus | 1.15 - 4.93 | - | - |
| Derivative 13 | Staphylococcus aureus | 1.15 - 4.93 | - | - |
| Derivative 16 | Staphylococcus aureus | 1.15 - 4.93 | - | - |
| Derivative 30 | Staphylococcus aureus | 1.15 - 4.93 | - | - |
| Derivative 33 | Staphylococcus aureus | 1.15 - 4.93 | - | - |
| Derivative 4 | Aeromonas salmonicida | 2.42 | Sea-Nine 211 | 0.27 |
| Derivative 7 | Aeromonas salmonicida | 4.56 | Sea-Nine 211 | 0.27 |
| Ethyl Derivative 37 | Pseudomonas aeruginosa | 5.85 | Sea-Nine 211 | 0.27 |
Data compiled from multiple sources.[1][3][5]
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Target Microorganism | MIC (µM) |
| Derivative 3 | Candida albicans | 0.59 |
| Derivative 4 | Candida albicans | 0.59 - 2.44 |
| Derivative 5 | Candida albicans | 0.59 - 2.44 |
| Derivative 6 | Candida albicans | 0.59 - 2.44 |
| Derivative 7 | Candida albicans | 0.59 - 2.44 |
Data compiled from multiple sources.[3][5]
Postulated Mechanism of Action
While the precise antimicrobial mechanism of this compound is not fully elucidated, related compounds such as chlorinated emodin (B1671224) have been shown to act by disrupting the bacterial cell membrane and interacting with bacterial DNA.[8] It is plausible that this compound and its derivatives may share a similar multi-target mechanism, which is a desirable trait in combating drug resistance.
Below is a conceptual diagram illustrating a potential dual-action antimicrobial mechanism.
Caption: Postulated dual-action antimicrobial mechanism of this compound derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on standardized methods for antimicrobial susceptibility testing.[6][9]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of solvent used)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2-12 of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to wells 1-11.
-
Add 50 µL of sterile broth to well 12 (negative control).
-
-
Controls:
-
Positive Control: Set up a separate row with a known antimicrobial agent following the same dilution scheme.
-
Solvent Control: Test the highest concentration of the solvent (e.g., DMSO) used to dissolve the this compound derivative to ensure it does not inhibit microbial growth.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Cytotoxicity Assay using MTT Method
This protocol is essential to evaluate the potential toxicity of this compound derivatives against mammalian cells.[10][11][12]
Objective: To assess the effect of this compound derivatives on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound derivative.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR)
The available data allows for the formulation of a preliminary structure-activity relationship for this compound derivatives.
Caption: Preliminary structure-activity relationship of this compound derivatives.
Conclusion
This compound and its semi-synthetic derivatives represent a promising class of compounds in the search for new antimicrobial agents. The data presented here, along with the detailed protocols, provide a solid foundation for researchers to further investigate their potential. Future work should focus on elucidating the precise mechanism of action, expanding the spectrum of activity testing, and evaluating the in vivo efficacy and safety of the most potent derivatives.
References
- 1. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of emodin in L-02 cells and cell culture media with liquid chromatography-mass spectrometry: application to a cellular toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
Application Notes & Protocols: Geodin Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Geodin (B1663089) and PAI-1
Quantitative Data Summary
| Ligand | Target Protein (PDB ID) | Binding Site | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | Key Interacting Residues |
| This compound | PAI-1 (3Q02) | Flexible Joint Region | -7.5 | 850 | Arg101, Met110, Phe112, Glu140 |
| Dihydrothis compound | PAI-1 (3Q02) | Flexible Joint Region | -6.8 | 2200 | Arg101, Met110, Ser119 |
| TM5484 (Reference) | PAI-1 (7AQF) | Flexible Joint Region | -8.2 | 350 | Val100, Arg101, Met110, Tyr111 |
Note: The data presented in this table is for illustrative purposes and is based on predicted values from in silico modeling. Experimental validation is required to confirm these findings.
Experimental Protocols
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio.
-
Ligand Structure Database: PubChem or similar for obtaining the 3D structure of this compound.
Protocol: Molecular Docking of this compound with PAI-1
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Generate the grid box for docking. The grid box should encompass the entire defined binding site. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Minimize the energy of the ligand structure using a force field such as MMFF94.
-
Assign Gasteiger charges to the ligand.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Molecular Docking Simulation:
-
Launch the molecular docking software (e.g., AutoDock Vina).
-
Input the prepared protein and ligand files.
-
Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search (a higher exhaustiveness increases the computational time but also the reliability of the results).
-
Run the docking simulation.
-
-
Analysis of Docking Results:
-
The docking software will generate multiple binding poses of the ligand ranked by their predicted binding energy.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL).
-
Record the binding energy and the interacting amino acid residues.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
PAI-1 Signaling Pathway
References
Application Notes and Protocols for Geodin Target Identification in Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for identifying the molecular targets of Geodin, a fungal secondary metabolite with known antimicrobial properties, within fungal cells. The protocols outlined below describe a multi-faceted approach, combining chemical biology, proteomics, and genetic techniques to elucidate this compound's mechanism of action.
Introduction to this compound and its Biological Activity
This compound is a polyketide natural product produced by various species of Aspergillus.[1][2] It exhibits a range of biological activities, including antiviral, antimicrobial, and cytotoxic effects.[1][2] While its biosynthetic pathway has been partially elucidated[3][4][5], its precise molecular target(s) and mechanism of antifungal action are not yet fully understood. Identifying the cellular targets of this compound is a critical step in evaluating its potential as a lead compound for novel antifungal drug development. These protocols provide a roadmap for researchers to systematically investigate the molecular basis of this compound's antifungal activity.
Quantitative Assessment of this compound's Antifungal Activity
Prior to target identification studies, it is essential to quantify the antifungal activity of this compound against the fungal species of interest. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 16 | 64 | 1 |
| Aspergillus fumigatus | 8 | 32 | 2 |
| Cryptococcus neoformans | 32 | >64 | 4 |
| Saccharomyces cerevisiae | 64 | >64 | 8 |
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal species. Data is presented as a sample representation and will vary based on experimental conditions and fungal strains used.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Fungal Inoculum: Culture the fungal species on appropriate agar (B569324) plates. Collect fresh cells/spores and suspend them in sterile saline or RPMI-1640 medium. Adjust the cell density to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should bracket the expected MIC.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 30°C for S. cerevisiae, 37°C for C. albicans) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Target Identification Strategies
A combination of approaches is recommended to robustly identify the molecular targets of this compound.
Affinity-Based Target Identification
This method involves using a modified this compound molecule as a "bait" to capture its interacting proteins from a fungal cell lysate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Geodin Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geodin is a chlorine-containing fungal metabolite produced by species such as Aspergillus terreus.[1][2] It has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria, antiviral activity, and the ability to enhance fibrinolysis.[1][3][4] Given its therapeutic potential, accurate and consistent preparation of this compound solutions is crucial for reliable experimental results in drug discovery and development.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro research applications.
Compound Data Summary
Accurate stock solution preparation requires fundamental knowledge of the compound's properties. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Property | Value | Importance |
| Molecular Formula | C₁₇H₁₂Cl₂O₇[5] | Essential for calculating molecular weight. |
| Molecular Weight | 399.2 g/mol [5] | Critical for calculating mass needed for molar concentrations. |
| Appearance | Solid (powder) | Visual confirmation of the compound's physical state. |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate[3][6][7] | Determines the appropriate solvent for a homogenous stock solution. |
| Storage (Powder) | -20°C for up to 3 years[7] | Ensures long-term stability of the solid compound. |
| Storage (In Solvent) | -80°C for up to 1 year[7] | Ensures stability of the prepared stock solution. |
Experimental Protocols
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL) or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for nonpolar compounds in biological assays.
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 399.2 g/mol * 1000 mg/g = 3.992 mg
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4 mg of this compound powder into the tared tube. Record the exact mass.
-
Adjust the volume of DMSO to be added based on the actual mass weighed to achieve a final concentration of 10 mM.
-
Volume (µL) = [Mass (mg) / 399.2 ( g/mol )] / 0.01 (mol/L) * 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and initials.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[7]
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Example: To prepare a 100 µL solution with a final this compound concentration of 10 µM from a 10 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (100 µL)
-
V₁ = 0.1 µL
-
-
To accurately pipette such a small volume, a serial dilution is recommended.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Step B (Final Dilution): Add 1 µL of the 1 mM intermediate stock to 99 µL of the final assay buffer.
-
Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Data Presentation: Stock Solution Calculation Table
The following table provides pre-calculated masses required to prepare 1 mL of this compound stock solution at various concentrations.
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Required Mass for 1 mL |
| 1 mM | 399.2 | 0.399 mg |
| 5 mM | 399.2 | 1.996 mg |
| 10 mM | 399.2 | 3.992 mg |
| 20 mM | 399.2 | 7.984 mg |
| 50 mM | 399.2 | 19.96 mg |
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions for a typical cell-based assay.
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Geodin | C17H12Cl2O7 | CID 9887146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H12Cl2O7 | CID 216465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 427-63-4 [chemicalbook.com]
- 7. (+)-Geodin | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Geodin Yield from Aspergillus Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillus cultures for Geodin production. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and optimize your experimental yields.
Troubleshooting Guide
Issue 1: Low or No this compound Yield Despite Good Fungal Growth
Q1: My Aspergillus culture shows robust mycelial growth, but the this compound yield is negligible. What are the likely causes and how can I fix this?
A1: This is a common issue indicating that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (this compound production). Here are the key factors to investigate:
-
Suboptimal Media Composition: The nutrient balance is critical. Secondary metabolism is often triggered by nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase.
-
Troubleshooting Steps:
-
Carbon Source: Experiment with different carbon sources. While glucose supports good growth, sometimes more complex carbohydrates or a mix of sources can enhance secondary metabolite production. A combination of glycerol (B35011) and lactose (B1674315) has been noted in the production of other secondary metabolites in Aspergillus terreus.[1]
-
Nitrogen Source: Vary the nitrogen source and its concentration. Try both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) sources.
-
C:N Ratio: Optimize the carbon-to-nitrogen ratio. A high C:N ratio often promotes secondary metabolite biosynthesis.
-
-
-
Inappropriate Culture Conditions: Physical parameters heavily influence the switch to secondary metabolism.
-
Troubleshooting Steps:
-
pH: The optimal pH for this compound production may differ from the optimal pH for growth. Conduct a pH optimization experiment, testing a range from 4.0 to 7.0.[2]
-
Temperature: Incubate your cultures at different temperatures. A common strategy is to grow the fungus at its optimal growth temperature initially, then shift to a slightly lower temperature to induce secondary metabolite production. A range of 25°C to 30°C is a good starting point for optimization.[2]
-
Aeration and Agitation: These factors are crucial for submerged cultures as they affect dissolved oxygen levels. Insufficient oxygen can limit production, while excessive shear stress from high agitation can damage the mycelia. Optimize the shaking speed (rpm) for your flask or bioreactor setup.[2]
-
-
-
Strain Degeneration: Repeated subculturing can lead to a decline in the strain's ability to produce secondary metabolites.
-
Troubleshooting Steps:
-
Always use fresh cultures started from a spore suspension or a cryopreserved stock.
-
Perform a single spore isolation to obtain a high-producing monoculture.
-
-
Issue 2: Inconsistent this compound Yields Between Batches
Q2: I am observing significant variability in this compound yield from one experiment to the next, even with seemingly identical protocols. What could be causing this inconsistency?
A2: Inconsistent yields are often due to subtle variations in experimental setup and execution.
-
Variability in Media Preparation:
-
Troubleshooting Steps:
-
Ensure all media components are weighed accurately and dissolved completely.
-
Double-check the final pH of the medium after autoclaving, as it can sometimes change.
-
Use a consistent source and quality of water.
-
-
-
Inoculum Variability:
-
Troubleshooting Steps:
-
Standardize the inoculum preparation. Use a consistent method to harvest spores and accurately determine the spore concentration (e.g., using a hemocytometer).
-
Ensure the age of the spore suspension is consistent between experiments.
-
-
-
Problems with Extraction and Analysis:
-
Troubleshooting Steps:
-
Validate your extraction protocol to ensure efficiency and reproducibility.
-
Calibrate your analytical instruments (e.g., HPLC, LC-MS) with a known standard of this compound before each run.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the optimal culture conditions for enhancing this compound production?
A3: The optimal conditions can be species and strain-specific. However, research points to several key factors that can be manipulated to boost this compound yield. One study found that for a marine-derived Aspergillus sp., the addition of NaCl to the culture medium significantly impacted yield. The optimal conditions were found to be a rice-based medium supplemented with 2.0% NaCl, with an incubation period of 3 weeks at room temperature.[3][4] This resulted in a this compound yield of 137.2 mg/L.[3][4]
Q4: How can I improve the extraction efficiency of this compound from the culture?
A4: An efficient extraction protocol is crucial for accurately quantifying and obtaining a good yield of this compound. A general and effective approach involves:
-
Separation of Mycelia: The fungal biomass should first be separated from the liquid culture medium by filtration or centrifugation.[2]
-
Solvent Extraction: The culture filtrate and/or the mycelial mass can then be extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal secondary metabolites.[2][5] For acidic compounds like this compound, adjusting the pH of the aqueous phase before extraction can improve its partitioning into the organic solvent.[2]
-
Concentration: The organic extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[2][5]
-
Purification: Further purification can be achieved using chromatographic techniques such as column chromatography.[2]
Q5: Is there a genetic approach to increase this compound yield?
A5: While direct overexpression of the this compound biosynthesis pathway is a potential strategy, another approach is to eliminate competing metabolic pathways. This compound biosynthesis competes for the same precursors (acetyl-CoA and malonyl-CoA) as other polyketides, such as lovastatin (B1675250) in Aspergillus terreus.[1][6] Research has shown that disrupting the gene responsible for initiating this compound biosynthesis (gedC, which encodes for an emodin (B1671224) anthrone (B1665570) polyketide synthase) can redirect the carbon flux towards the production of other secondary metabolites, leading to an 80% increase in lovastatin production.[1] Conversely, one could hypothesize that silencing competing pathways could increase the precursor pool available for this compound synthesis.
Data Summary
Table 1: Effect of NaCl Concentration on this compound Yield
| NaCl Concentration (%) | This compound Yield (mg/L) | Culture Conditions | Reference |
| 0 | Not specified | Rice medium, 3 weeks, room temp. | [3][4] |
| 1.0 | Not specified | Rice medium, 3 weeks, room temp. | [3][4] |
| 2.0 | 137.2 | Rice medium, 3 weeks, room temp. | [3][4] |
| 3.0 | Not specified | Rice medium, 3 weeks, room temp. | [3][4] |
| 4.0 | Not specified | Rice medium, 3 weeks, room temp. | [3][4] |
Table 2: Comparison of this compound Yields in Different Studies
| Aspergillus Strain | Culture Medium | This compound Yield (mg/L) | Reference |
| Aspergillus sp. (marine-derived) | Rice medium with 2.0% NaCl | 137.2 | [3][4] |
| A. terreus | Lactose and glycerol | 74.3 | [3] |
| A. terreus | Crude glycerol (shake flask) | 58.9 | [3] |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus for this compound Production
-
Inoculum Preparation:
-
Grow the Aspergillus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest the spores by adding sterile saline solution (with 0.05% Tween 80) to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the desired liquid fermentation medium (e.g., rice medium with 2% NaCl).[3][4]
-
Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the flasks with the prepared spore suspension.
-
Incubate the flasks under the desired conditions (e.g., room temperature for 3 weeks with or without shaking).[3][4]
-
Protocol 2: Extraction and Quantification of this compound
-
Harvesting:
-
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration.
-
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Dry the mycelium (e.g., by lyophilization) and extract it with methanol (B129727) or ethyl acetate.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Competition for precursors in Aspergillus terreus.
References
- 1. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting Geodin solubility issues in media
Technical Support Center: Geodin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. Why?
A1: this compound is a fungal metabolite with poor aqueous solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, and ethyl acetate.[1][2][3] For most biological experiments, it is recommended to first dissolve this compound in a small amount of a compatible organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.
Q2: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my cell culture medium. What is happening?
A2: This phenomenon, often called "precipitation upon dilution," is common for hydrophobic compounds like this compound. While this compound is soluble in 100% DMSO, the overall solvent environment becomes predominantly aqueous when you add the DMSO stock to your cell culture medium. This change in polarity can cause the compound to come out of solution and form a precipitate.[4] To avoid this, it is crucial to ensure proper mixing during dilution and to not exceed the solubility limit of this compound in the final medium.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions, once prepared in an organic solvent like DMSO or methanol, should be stored at -20°C or -80°C for long-term stability.[2][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored as a powder, this compound is stable for years at -20°C.[5]
Q5: The precipitate in my cell culture plate doesn't look crystalline. Could it be something other than this compound?
A5: While the precipitate is likely this compound, other factors can cause turbidity or precipitation in cell culture media. These can include:
-
Contamination: Bacterial or fungal contamination can make the media cloudy.[6]
-
Media components: High concentrations of salts, amino acids, or other supplements in the media can sometimes precipitate, especially after changes in temperature or pH.[6][7]
-
Interaction with serum: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation.[4]
It is always a good practice to visually inspect the precipitate under a microscope and to ensure your cell culture reagents and practices are free from contamination.
Data Presentation
This compound Solubility Summary
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][2][3] | Recommended for preparing concentrated stock solutions. |
| Methanol | Soluble[1][2][3] | Can be used as an alternative to DMSO for stock solutions. |
| Ethyl Acetate | Soluble[1][3] | Less commonly used for cell culture applications. |
| Chloroform | Soluble[1][3] | Not suitable for most biological assays. |
| Aqueous Solutions | Poor/Insoluble | Direct dissolution in aqueous buffers or media is not recommended. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution and Dilution for Cell Culture
Materials:
-
This compound powder (CAS 427-63-4)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 399.18 g/mol ), weigh out 3.99 mg of the compound. b. Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 3.99 mg, add 1 mL of DMSO. c. Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (Dilution in Cell Culture Medium): a. On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium (containing serum and any other supplements) to 37°C. c. In a sterile tube, add the required volume of pre-warmed medium for your experiment. d. While gently vortexing or swirling the tube of media, add the required volume of the DMSO stock solution drop-wise to achieve your desired final concentration. This gradual introduction helps to prevent "shock" precipitation. e. Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically <0.5%). f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. (+)-Geodin | CAS 427-63-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|427-63-4|COA [dcchemicals.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability and Handling of Bioactive Compounds in Cell Culture
Note to the user: Due to limited specific information available for the stability of geodin (B1663089) in cell culture medium, this technical support center has been developed using data for emodin (B1671224), a structurally related and well-characterized hydrophobic compound. The principles and troubleshooting steps outlined below are broadly applicable to many hydrophobic small molecules and can serve as a valuable guide for researchers working with this compound and other similar compounds.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the use of hydrophobic compounds like emodin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating after I add it to my cell culture medium?
A1: Precipitation of hydrophobic compounds like emodin in aqueous solutions such as cell culture media is a common issue.[1][2] Several factors can contribute to this:
-
Low Aqueous Solubility: The compound is inherently poorly soluble in water.[1][2]
-
"Solvent Shock": Rapid dilution of a concentrated stock solution (usually in an organic solvent like DMSO) into the aqueous cell culture medium can cause a sudden change in polarity, leading to immediate precipitation of the compound.[1]
-
High Concentration: The final concentration of the compound in the medium may exceed its solubility limit.
-
Temperature Effects: Changes in temperature between stock solution preparation, storage, and incubation can affect solubility.[1]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of the compound.[1]
-
Interactions with Media Components: Components in the cell culture medium, such as proteins and salts from Fetal Bovine Serum (FBS), can interact with the compound, reducing its stability and solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A2: For hydrophobic compounds like emodin, it is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[1][2]
Q4: How should I store my stock solutions?
A4: Stock solutions prepared in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid degradation from repeated freeze-thaw cycles. It is generally recommended to prepare fresh working solutions in cell culture medium for each experiment due to the limited stability of many compounds in aqueous solutions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Solvent Shock: Rapid change in polarity. | Pre-warm the cell culture medium to 37°C. Add the stock solution drop-by-drop while gently swirling or vortexing the medium to ensure rapid and even dispersion.[1] |
| High Final Concentration: Exceeding the solubility limit. | Lower the final concentration of the compound in your experiment. | |
| Inconsistent experimental results | Incomplete Dissolution: Compound not fully dissolved in the stock solution. | Ensure the stock solution is completely dissolved. Sonication in a water bath for 5-10 minutes can aid dissolution.[1][2] Visually inspect for any precipitates before use. |
| Precipitation During Incubation: Compound coming out of solution over time. | Prepare fresh dilutions for each experiment. Consider reducing the incubation time if possible. | |
| Cell toxicity in vehicle control | High DMSO Concentration: The concentration of the organic solvent is too high for the cell line. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line (typically below 0.5% v/v).[2] |
| Particles observed in culture | Precipitate vs. Contamination: Unsure if particles are compound precipitate or microbial contamination. | Observe the culture under a high-magnification microscope. Precipitates often appear as crystalline or amorphous structures, while microbial contamination will show characteristic shapes and motility. If unsure, perform a sterility test. |
Quantitative Data Summary
While specific stability data for this compound is limited, the following table provides a general overview of factors affecting the stability of hydrophobic compounds in cell culture, using emodin as an example.
| Parameter | Condition | Observation | Reference |
| Solubility | Aqueous Media | Poor | [1][2] |
| DMSO | Good | [1][2] | |
| Stability | Aqueous Solution | Limited, prone to degradation and precipitation | [1][3] |
| DMSO Stock (-20°C/-80°C) | Stable for extended periods when aliquoted | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Compound powder (e.g., Emodin, MW: 270.24 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh 2.70 mg of the compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][2]
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
10 mM stock solution in DMSO
-
Complete cell culture medium, appropriate for the cell line
-
Sterile tubes for dilution
-
Cultured cells ready for treatment
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentrations. Important: Add the stock solution dropwise to the medium while gently mixing to prevent precipitation.[1]
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of the compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used.
-
Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for preparing stock and working solutions.
Caption: Simplified diagram of signaling pathways potentially affected by emodin.
References
Geodin Purification Technical Support Center
Welcome to the technical support center for Geodin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this compound from fungal sources, primarily Aspergillus terreus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a fungal metabolite, specifically a chlorinated benzophenone-derived spiordienone, with the molecular formula C₁₇H₁₂Cl₂O₇.[1] It is primarily produced by the fungus Aspergillus terreus.[1][2] this compound exhibits antibiotic properties, particularly against Gram-positive bacteria.[1]
Q2: What are the key steps in a typical this compound purification workflow?
A general workflow for this compound purification from Aspergillus terreus culture involves the following stages:
-
Extraction: The fungal biomass is typically extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂) to obtain a crude extract.[2]
-
Initial Chromatographic Separation: The crude extract is often subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel using a non-polar to polar solvent gradient (e.g., petroleum ether-ethyl acetate) to fractionate the components.[3]
-
Further Chromatographic Purification: Fractions containing this compound are further purified, commonly using reverse-phase chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is often performed using preparative HPLC, typically with a C18 column and a mobile phase such as a water/acetonitrile mixture.[2]
-
Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain the final solid product.[2]
Q3: What analytical techniques are used to assess the purity of this compound?
The purity of a this compound sample can be assessed using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the percentage purity of the compound.[][5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to identify potential impurities.[][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the this compound molecule and can help in identifying structurally related impurities.[]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline samples.[]
Troubleshooting Guide
This guide addresses common problems that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction from the fungal culture. | Ensure the fungal biomass is thoroughly dried and ground before extraction. Optimize the solvent-to-biomass ratio and the extraction time. Consider using a more polar solvent if this compound is not being fully extracted. |
| Poor Separation During Column Chromatography | Inappropriate solvent system or stationary phase. Co-elution of structurally similar fungal metabolites. | Perform small-scale trial separations to optimize the solvent gradient for VLC or flash chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel provides poor resolution. |
| Presence of Impurities after HPLC | Suboptimal HPLC conditions (mobile phase, column, flow rate). The impurity co-elutes completely with this compound.[7] | Adjust the mobile phase composition (e.g., the ratio of water to acetonitrile) or the gradient profile. Try a different HPLC column with a different stationary phase chemistry. If co-elution is suspected, consider an alternative purification technique or a different chromatographic mode.[7] |
| Difficulty in Crystallizing Purified this compound | The compound is not sufficiently pure. The chosen solvent is not suitable for crystallization. | Repurify the this compound sample using HPLC. Screen a variety of solvents and solvent mixtures to find a system where this compound is soluble at high temperatures but poorly soluble at low temperatures.[8][9] |
| Formation of an Oil Instead of Crystals | Presence of impurities hindering crystal lattice formation. The cooling process is too rapid. | Ensure the this compound is of high purity. Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath.[10] Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Degradation of this compound During Purification | This compound may be sensitive to factors like heat, light, or pH changes, a common issue with natural products.[11][12][13] | Perform purification steps at a reduced temperature where possible. Protect the sample from direct light. Avoid prolonged exposure to strong acids or bases. Store purified this compound at low temperatures (e.g., -20°C) under an inert atmosphere if stability issues are suspected.[11] |
Experimental Protocols
General Protocol for this compound Purification
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3] Researchers should optimize the specific conditions for their experimental setup.
-
Extraction:
-
Culture Aspergillus terreus on a suitable medium (e.g., yeast extract sucrose (B13894) agar) for an appropriate duration.
-
Harvest and dry the fungal mycelium.
-
Extract the dried mycelium with dichloromethane (CH₂Cl₂) or another suitable organic solvent.
-
Concentrate the extract under reduced pressure to obtain the crude extract.
-
-
Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions from the VLC and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify the sample on a preparative C18 HPLC column. An example of an isocratic mobile phase is a mixture of water and acetonitrile.[2] The exact ratio should be optimized.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Crystallization:
-
Evaporate the solvent from the purified HPLC fraction.
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it has high solubility.
-
Add a solvent in which this compound is poorly soluble (an anti-solvent) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical approach to troubleshooting this compound purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. This compound | C17H12Cl2O7 | CID 216465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Geodin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Geodin from Aspergillus terreus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism is commonly used for its production?
This compound is a bioactive secondary metabolite with potential applications as an antifungal agent and has been noted for its metal ion chelation capabilities.[1][2] The primary producer of this compound is the filamentous fungus Aspergillus terreus.[1][2][3][4] It is often produced as a co-metabolite alongside Lovastatin (B1675250).[1][3]
Q2: What are the main challenges in optimizing this compound fermentation?
The main challenges in this compound fermentation include:
-
Co-production of other secondary metabolites: Aspergillus terreus produces a wide array of secondary metabolites, such as Lovastatin, Terrein (B1683088), and Asterric acid, which can compete for precursors and complicate downstream processing.[1][3][4][5]
-
Low Yield: Achieving high titers of this compound can be difficult and is often dependent on precise control of fermentation parameters.[6]
-
Process Scaling: Conditions optimized at the lab scale may not translate directly to larger bioreactors, a common challenge in industrial fermentation.[7][8]
-
Inconsistent Production: Batch-to-batch variability can be an issue, often stemming from inconsistencies in inoculum quality or media preparation.[9]
Q3: What are the key factors influencing this compound yield?
Several factors significantly impact this compound production:
-
Media Composition: The choice and concentration of carbon and nitrogen sources are critical. For instance, glycerol-containing media have been shown to favor this compound production.[10] The presence of organic nitrogen sources may inhibit its formation.[11]
-
Aeration and Dissolved Oxygen: Adequate oxygen supply is crucial for the biosynthesis of this compound.[5][11]
-
pH: The pH of the culture medium needs to be maintained within an optimal range, as significant shifts can inhibit the biosynthetic enzymes.[11][12]
-
Temperature: A stable and optimal temperature is essential for fungal growth and enzyme activity.[11][12]
Troubleshooting Guide
Issue 1: Low or No this compound Production with Good Biomass
This is a common scenario where primary metabolism (growth) is robust, but secondary metabolism (this compound production) is lagging.
-
Possible Cause 1: Suboptimal Media Composition.
-
Solution: The balance of carbon and nitrogen is crucial. High concentrations of readily metabolized carbon sources can sometimes repress secondary metabolite production. Systematically evaluate different carbon and nitrogen sources. Lactose and glycerol (B35011) have been reported to influence this compound production.[1][3][10] The addition of rapeseed oil has also been shown to affect the production of various secondary metabolites in A. terreus.[4][5]
-
-
Possible Cause 2: Inadequate Induction of Secondary Metabolism.
-
Solution: Secondary metabolism in fungi is often triggered by stress.[4] Consider strategies like nutrient limitation (e.g., nitrogen) in the later stages of fermentation or the addition of chemical inducers, if known for the this compound biosynthetic pathway.
-
-
Possible Cause 3: Incorrect pH.
Issue 2: High Levels of Impurities and Co-Metabolites
-
Possible Cause 1: Non-selective Fermentation Conditions.
-
Solution: Manipulating fermentation parameters can shift the metabolic flux towards or away from the production of certain compounds. For example, decreasing aeration and controlling pH have been explored to reduce this compound formation in favor of Lovastatin, suggesting these parameters can be tuned to favor this compound as well.[11]
-
-
Possible Cause 2: Genetic Predisposition of the Strain.
-
Solution: Aspergillus terreus is known for its diverse secondary metabolite profile.[13] If feasible, consider metabolic engineering approaches. For instance, knocking out genes in competing pathways, such as the gedC gene for emodin (B1671224) anthrone (B1665570) polyketide synthase, has been used to inhibit this compound production to enhance Lovastatin yield, illustrating the potential of this approach.[1][3]
-
Issue 3: Inconsistent this compound Yields Between Batches
-
Possible Cause 1: Variability in Inoculum.
-
Solution: Standardize your inoculum preparation protocol. This includes the age, concentration, and physiological state of the spores or mycelia. A consistent inoculum is crucial for reproducible fermentations.[9]
-
-
Possible Cause 2: Inconsistent Media Preparation.
-
Solution: Ensure that all media components are of high quality and are weighed and sterilized consistently. Over-sterilization can degrade essential nutrients or create inhibitory compounds.[9]
-
-
Possible Cause 3: Fluctuations in Fermentation Parameters.
-
Solution: Calibrate and monitor your sensors for pH, temperature, and dissolved oxygen regularly. Even small deviations in these parameters can lead to significant differences in yield.[14]
-
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize key parameters for this compound fermentation based on available literature. Note that optimal conditions can be strain-specific and may require further optimization.
Table 1: Recommended Fermentation Parameters for Aspergillus terreus
| Parameter | Recommended Range | Notes |
| Temperature | 25-30°C | A stable temperature is critical for consistent production.[11][12] |
| pH | 5.8 - 6.3 | Continuous monitoring and control are advised as metabolic activity can cause pH shifts.[11][12] |
| Dissolved Oxygen | ≥40% of air saturation | High aeration rates have been shown to be beneficial for this compound biosynthesis.[5][11] |
| Agitation | 200 - 250 rpm | This can vary with the bioreactor geometry and is important for nutrient mixing and oxygen transfer.[15] |
Table 2: Media Components for Aspergillus terreus Fermentation
| Component | Concentration Range | Notes |
| Carbon Source | ||
| Lactose | 20 g/L | Often used as a primary carbon source.[4] |
| Glycerol | 45 g/L | Can favor the production of this compound over other metabolites.[10] |
| Nitrogen Source | ||
| Yeast Extract | 4 g/L | A complex nitrogen source that can support good growth.[15] |
| Soybean Meal | 25 g/L | Another complex nitrogen source that has been used in Aspergillus fermentations.[15] |
| Salts | ||
| KH₂PO₄ | 0.4 g/L | Provides phosphate.[10] |
| MgSO₄·7H₂O | 0.4 g/L | Provides magnesium and sulfate.[10] |
| NaCl | 0.4 g/L | Provides sodium and chloride.[10] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Aspergillus terreus
-
Prepare Potato Dextrose Agar (PDA) plates and inoculate them with a pure culture of Aspergillus terreus.
-
Incubate the plates at 30°C for 7 days, or until sufficient sporulation is observed.[10]
-
Harvest the spores by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Create a spore suspension and adjust the final concentration to approximately 10⁶ spores/mL.[16]
-
Use this spore suspension to inoculate the fermentation medium.
Protocol 2: Batch Fermentation in a Stirred-Tank Bioreactor
-
Prepare the fermentation medium according to the optimized composition (refer to Table 2) and sterilize it by autoclaving.
-
Aseptically transfer the sterile medium to a sterilized bioreactor.
-
Inoculate the bioreactor with the prepared Aspergillus terreus spore suspension (e.g., a 1% v/v inoculum).
-
Set the fermentation parameters to the desired values (e.g., temperature at 28°C, pH controlled at 6.0, and dissolved oxygen maintained above 40%).[11]
-
Run the fermentation for the desired duration, typically 7-10 days, while monitoring key parameters.
-
Collect samples periodically to measure biomass and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
At the end of the fermentation, separate the mycelia from the broth by filtration or centrifugation.
-
This compound can be extracted from both the mycelium and the broth. A common method involves extracting the mycelia with a water-soluble solvent like methanol (B129727).[12]
-
Combine the methanol extract with the fermentation filtrate.
-
Perform a liquid-liquid extraction of the combined aqueous phase with a water-immiscible solvent such as chloroform (B151607) or ethyl acetate.[12]
-
Separate the organic phase containing the crude this compound.
-
Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosalind Bioculture - Challenges and Solutions in Precision Fermentation [ros.bio]
- 8. Challenges in industrial fermentation technology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. brausupply.com [brausupply.com]
- 15. benchchem.com [benchchem.com]
- 16. Exploiting the exceptional biosynthetic potency of the endophytic Aspergillus terreus in enhancing production of Co3O4, CuO, Fe3O4, NiO, and ZnO nanoparticles using bioprocess optimization and gamma irradiation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid Geodin precipitation in assays
Welcome to the technical support center for Geodin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing issues related to this compound precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound precipitation and why does it occur in my assays?
This compound precipitation is the formation of solid particles of the compound in your assay buffer. This typically happens when this compound's concentration exceeds its solubility limit in the aqueous environment of the assay. Many small molecule compounds, particularly those that are lipophilic (have a high affinity for fats and lipids), exhibit low aqueous solubility, making precipitation a common challenge.[1]
Several factors can contribute to this compound precipitation:
-
Low Aqueous Solubility: This is the primary reason for precipitation.[1]
-
High Compound Concentration: Using this compound at a concentration above its solubility threshold will lead to precipitation.[1]
-
"DMSO Shock": When a concentrated stock of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution.[1]
-
Buffer Composition and pH: The pH of your buffer can alter the ionization state of this compound, affecting its solubility. Other components in the buffer can also interact with this compound and influence its solubility.[1]
Q2: How can I tell if this compound has precipitated in my assay?
You can detect this compound precipitation using several methods:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible particles in your assay wells.[2]
-
Microscopy: Examining the wells under a microscope can provide a more sensitive visual confirmation of precipitates.[2]
-
Nephelometry/Turbidimetry: These techniques measure the amount of light scattered by suspended particles in a solution and can be used for high-throughput screening of solubility.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of small aggregates that may not be visible to the naked eye.[1][2]
Q3: My this compound stock in DMSO is precipitating. What should I do?
If you observe a precipitate in your this compound DMSO stock solution, it may indicate that the compound is not fully dissolved or has come out of solution during storage. You can try warming the stock solution to 37°C and vortexing it to redissolve the precipitate. If the precipitate does not go back into solution, it is best to prepare a fresh stock solution. To prevent this, consider storing your stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use co-solvents to prevent this compound precipitation?
Yes, using co-solvents is a common strategy to increase the solubility of poorly soluble compounds.[3][4] Co-solvents are water-miscible organic solvents that, when added to the assay buffer, can increase the solubility of hydrophobic compounds. Commonly used co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[4][5] It's important to test the tolerance of your specific assay to the chosen co-solvent, as high concentrations can sometimes interfere with biological assays.
Troubleshooting this compound Precipitation
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide:
-
Confirm Precipitation: Use one of the detection methods mentioned in the FAQs to confirm that precipitation is occurring.
-
Lower this compound Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to below its solubility limit.[1]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can both cause precipitation and affect the biological components of your assay.[1]
-
Modify Assay Buffer:
-
Incorporate Solubilizing Excipients:
-
Alter the Dosing Procedure: Instead of a single large dilution from the DMSO stock, perform a serial dilution in the assay buffer to avoid "DMSO shock".
Data on this compound Solubility
The following tables provide illustrative data on the solubility of this compound under different conditions. Please note that as this compound is a fictional compound, this data is for exemplary purposes.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | 5 |
| PEG 400 | 20 |
| Propylene Glycol | 15 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer
| pH | Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 2 |
| 7.0 | < 1 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the kinetic aqueous solubility of this compound using nephelometry.
Materials:
-
This compound
-
100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear-bottom 96-well microplate
-
Nephelometer plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate.
-
Add 98 µL of the assay buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 2%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at an appropriate wavelength using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit of this compound in the assay buffer.
Protocol 2: Formulation of this compound with a Co-solvent
Objective: To prepare a working solution of this compound using a co-solvent to prevent precipitation.
Materials:
-
This compound
-
100% DMSO
-
Co-solvent (e.g., PEG 400)
-
Assay buffer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create an intermediate stock solution by diluting the DMSO stock in the chosen co-solvent. For example, a 1:4 dilution into PEG 400 to get a 10 mM stock in 20% DMSO/80% PEG 400.
-
Further dilute the intermediate stock solution into the assay buffer to reach the final desired concentration of this compound. Ensure the final concentrations of DMSO and the co-solvent are compatible with your assay.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: A flowchart for systematically troubleshooting this compound precipitation.
Caption: Key factors that can lead to the precipitation of this compound in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Geodin and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential issues related to the stability of the fungal metabolite geodin (B1663089). As direct degradation studies on this compound are not extensively available in published literature, this guide leverages data from its biosynthetic precursor, emodin (B1671224), to infer potential stability characteristics and provides general best practices for working with fungal secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a chlorinated, polyketide-derived secondary metabolite produced by the fungus Aspergillus terreus. It belongs to the grisandiene class of compounds.[1] this compound and its semi-synthetic derivatives have demonstrated antibacterial and antifungal activities.[2][3] For instance, certain ester derivatives of this compound show potent inhibitory effects against Staphylococcus aureus and Candida albicans.[2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the literature, studies on its structural analog, emodin, suggest potential vulnerabilities. Emodin is known to be susceptible to degradation under acidic hydrolysis and oxidative conditions.[4] Given the shared structural motifs, it is plausible that this compound may degrade through similar pathways. Hydrolysis may target ester or ether linkages, while oxidation could affect the phenolic rings of the molecule.
Q3: What are the potential effects of this compound degradation on experimental results?
Degradation of this compound can lead to a variety of issues in experimental settings:
-
Loss of Potency: The formation of degradation products will decrease the concentration of the active parent compound, potentially leading to an underestimation of its biological activity.
-
Altered Biological Activity: Degradation products may have different biological activities than this compound. They could be inactive, have reduced activity, or in some cases, exhibit increased or different activities, including cytotoxicity, which could confound experimental results. For example, some studies on emodin have shown it can affect cell viability and induce apoptosis in certain cancer cell lines.[5][6] The effects of its degradation products might differ.
-
Interference in Assays: The presence of unknown degradation products can interfere with analytical methods, such as HPLC, by co-eluting with the parent compound or other components of interest.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS), is essential. This method should be validated to ensure it can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent bioactivity in assays. | This compound may be degrading in the assay medium. | - Prepare fresh solutions of this compound for each experiment. - Assess the stability of this compound in your specific assay buffer and conditions (e.g., pH, temperature) using a stability-indicating HPLC method. - Consider using antioxidants in your stock solutions if oxidative degradation is suspected. |
| Appearance of unexpected peaks in HPLC analysis of this compound samples. | This compound is degrading during sample preparation, storage, or analysis. | - Analyze samples immediately after preparation. - Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protected from light. - Ensure the pH of the mobile phase and sample diluent is compatible with this compound stability. |
| Poor recovery of this compound from extraction procedures. | The compound may be unstable under the extraction conditions. | - Perform extractions at lower temperatures. - Use solvents that are known to be compatible with similar fungal metabolites. - Minimize the exposure of the extract to light and oxygen. |
| Batch-to-batch variability in experimental results. | Inconsistent quality or degradation of different batches of this compound. | - Qualify each new batch of this compound by HPLC to confirm purity and identity before use. - Store all batches under consistent, controlled conditions. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound (Hypothetical)
This protocol is a general guideline for conducting a forced degradation study, adapted from procedures for other fungal metabolites.[7][8][9] The goal is to intentionally degrade the sample to develop and validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for predetermined time points.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide. Keep at room temperature for predetermined time points.
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60-80°C) for up to 7 days.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to a light source providing combined UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[8]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute samples to an appropriate concentration with the mobile phase.
-
Analyze using a suitable HPLC method.
Protocol: Stability-Indicating HPLC Method (General)
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis detector at a wavelength appropriate for this compound, or a mass spectrometer. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
This table illustrates the type of data that would be generated from a forced degradation study. The values are hypothetical and intended for illustrative purposes.
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 75% | 2 |
| 0.1 M NaOH | 24 hours | 85% | 1 |
| 3% H₂O₂ | 24 hours | 60% | 3 |
| Thermal (80°C) | 7 days | 90% | 1 |
| Photolytic | 7 days | 95% | 1 |
Visualizations
Caption: Troubleshooting workflow for inconsistent bioactivity.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities of natural product this compound congeners and their preliminary structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships [mdpi.com]
- 4. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of emodin on chondrocyte viability in an in vitro model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Geodin and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Geodin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability and cytotoxicity assays, such as the MTT assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential interference in cell viability assays a concern?
A1: this compound is a fungal metabolite with the molecular formula C₁₇H₁₂Cl₂O₇. As with many novel compounds, its interaction with common assay reagents is not fully characterized. Compounds can interfere with assays through various mechanisms, including inherent color that overlaps with the absorbance spectrum of the assay's chromogenic product, or through chemical reactivity, such as direct reduction of tetrazolium salts, leading to false-positive or false-negative results.
Q2: Can this compound's color interfere with colorimetric assays like MTT?
Q3: Could this compound directly reduce the tetrazolium salt in an MTT assay?
A3: The potential for this compound to act as a reducing agent and directly reduce tetrazolium salts (like MTT, MTS, XTT) to their colored formazan (B1609692) products in a cell-free system is a possibility that needs to be experimentally determined. Such a reaction would lead to a false-positive signal, indicating cell viability where there is none.
Q4: How can I determine if this compound is interfering with my MTT assay?
A4: A critical control experiment is to incubate this compound at the concentrations used in your cell-based assay in cell-free media with the MTT reagent.[2] If a color change is observed, it indicates direct reduction of the tetrazolium salt by this compound. Additionally, measuring the absorbance of this compound in the assay medium at the detection wavelength will reveal any spectral interference.
Q5: What are the alternatives if this compound is found to interfere with my MTT assay?
A5: Several alternative cell viability assays are available that may be less susceptible to interference from colored or reducing compounds. These include:
-
Luminescent Assays: Assays like CellTiter-Glo® measure ATP levels, which is a marker of metabolically active cells. These assays are generally less prone to colorimetric and redox interference.
-
Fluorescent Assays: Assays using fluorescent dyes like Calcein-AM or resazurin (B115843) (AlamarBlue) can be good alternatives. However, it's important to check for potential quenching or autofluorescence from the test compound.
-
Label-Free Methods: Real-time cell analysis systems that measure cellular impedance provide a non-invasive way to monitor cell proliferation and viability.
-
Cytotoxicity Assays: Measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells is another alternative that relies on a different cellular marker.
Troubleshooting Guides
Issue 1: High Background Absorbance in MTT Assay
Potential Cause:
-
Direct reduction of MTT by this compound: this compound may have reducing properties that convert MTT to formazan without cellular metabolism.
-
Spectral overlap: this compound's inherent color may absorb light at the same wavelength as the formazan product (typically around 570 nm).
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a "Compound-Only" Control: Prepare wells containing cell culture medium, MTT reagent, and the same concentrations of this compound used in your experiment, but without cells. | If the solution turns purple, this compound is directly reducing the MTT. If there is a significant absorbance reading without a color change, there is spectral interference. |
| 2 | Measure this compound's Absorbance Spectrum: Scan the absorbance of this compound in your cell culture medium across a range of wavelengths (e.g., 400-700 nm). | This will identify if this compound has a significant absorbance peak near the detection wavelength of the formazan product. |
| 3 | Subtract Background Absorbance: If there is spectral interference but no direct reduction, you can subtract the absorbance of the "compound-only" control from your experimental wells. | This can correct for the interference, but it assumes the absorbance of this compound does not change during the incubation period. |
| 4 | Switch to an Alternative Assay: If direct reduction is confirmed, the MTT assay is not suitable. | Select an assay with a different detection method, such as a luminescent or fluorescent assay. |
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause:
-
Poor solubility of this compound: this compound may precipitate out of the cell culture medium, leading to inconsistent effective concentrations.
-
Instability of this compound: this compound may degrade in the cell culture environment over the course of the experiment.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Check Solubility: Prepare your highest concentration of this compound in cell culture medium and visually inspect for any precipitate under a microscope. | If precipitation is observed, you may need to adjust your solvent or lower the final concentration. |
| 2 | Optimize Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically <0.5% for DMSO). | A well-dissolved stock solution will allow for more accurate and reproducible dilutions. |
| 3 | Assess Stability: Incubate this compound in cell culture medium for the duration of your experiment and then analyze its concentration, for example, by HPLC. | This will determine if the compound is stable under your experimental conditions. |
| 4 | Perform Dose-Response with Shorter Incubation: If stability is an issue, consider shorter treatment durations. | This may mitigate the effects of compound degradation. |
Experimental Protocols
Protocol 1: Assessing Direct MTT Reduction by this compound
Materials:
-
96-well plate
-
Cell culture medium (without phenol (B47542) red is recommended to reduce background)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
In a 96-well plate, add cell culture medium to multiple wells.
-
Add serial dilutions of your this compound stock solution to the wells to achieve the final concentrations you will use in your cell-based experiments. Include a vehicle control (the solvent used for your stock solution).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve any formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Interpretation: A significant increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct reduction of MTT by this compound.
Protocol 2: Evaluating Spectral Interference of this compound
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution
Procedure:
-
In a 96-well plate, add cell culture medium to multiple wells.
-
Add serial dilutions of your this compound stock solution to the wells.
-
Add 100 µL of solubilization solution to each well and mix.
-
Read the absorbance at 570 nm.
Interpretation: The absorbance values obtained represent the intrinsic absorbance of this compound at the detection wavelength of the MTT assay. This value can be subtracted from the readings of your cell-based assay wells.
Visualizations
Caption: Workflow for troubleshooting potential this compound interference in MTT assays.
Caption: Decision tree for selecting an alternative cell viability assay.
References
Technical Support Center: Geodin Stability and Long-Term Storage
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for data regarding the long-term storage and stability of a compound referred to as "Geodin" has not yielded any relevant results. The search results were primarily associated with "Geodon" (ziprasidone), an antipsychotic medication, and "this compound," a software for geotechnical data management.
This suggests a potential misspelling or alternative naming convention for the compound of interest. We urge you to verify the correct chemical name, brand name, or any available identifiers such as a CAS number to enable a more accurate and fruitful search for the required technical support information.
As a placeholder and to demonstrate the type of information that can be provided with the correct compound name, we have compiled a sample technical support center based on the available data for Geodon (ziprasidone) . Please be aware that the following information does not apply to "this compound" and is for illustrative purposes only.
Sample Technical Support Center: Geodon (ziprasidone)
This sample guide provides troubleshooting and frequently asked questions regarding the storage and stability of Geodon (ziprasidone), an antipsychotic drug.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Geodon for Injection in its dry form?
A1: GEODON for Injection should be stored at 25°C (77°F) in its dry form, with excursions permitted between 15°C to 30°C (59°F to 86°F). It is crucial to protect the product from light.[1]
Q2: How should reconstituted Geodon for Injection be stored?
A2: After reconstitution, Geodon for Injection can be stored for up to 24 hours at 15°C to 30°C (59°F to 86°F) or for up to 7 days when refrigerated at 2°C to 8°C (36°F to 46°F).[1] During this time, it must be protected from light.[1]
Q3: What are the storage recommendations for Geodon oral capsules?
A3: Geodon oral capsules should be stored in a closed container at room temperature, away from heat, moisture, and direct light. They should be kept from freezing and out of the reach of children.[2]
Q4: Is it acceptable to split, crush, or chew Geodon capsules?
A4: No, the capsules should be swallowed whole.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or discoloration of reconstituted Geodon solution. | Improper storage conditions (e.g., exposure to light or extreme temperatures). | Discard the solution if any precipitation or discoloration is observed. Prepare a fresh solution according to the package insert, ensuring protection from light and adherence to recommended storage temperatures.[1] |
| Reduced efficacy of the drug after long-term storage. | Degradation of the active pharmaceutical ingredient (API) due to inappropriate storage. | Verify that the storage conditions for both the dry powder and reconstituted solution have been maintained as per the manufacturer's guidelines.[1][2] If degradation is suspected, use a fresh batch of the product. |
| Inconsistent experimental results. | Variability in drug preparation and storage between experiments. | Standardize the protocol for drug reconstitution and storage. Ensure that all aliquots are stored under identical, validated conditions. |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Ziprasidone (B1663615)
This protocol is a general example for assessing the stability of a ziprasidone solution.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of ziprasidone reference standard in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration.
-
Prepare a series of working standards by diluting the stock solution to various concentrations.
-
-
Sample Preparation:
-
For reconstituted solutions, dilute an aliquot of the sample with the mobile phase to fall within the concentration range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where ziprasidone has maximum absorbance.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of ziprasidone in the samples by comparing the peak area to the calibration curve. The stability is assessed by the percentage of the initial concentration remaining over time.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a stability study of a pharmaceutical compound.
References
Geodin Crystallization Process: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Geodin, a fungal metabolite.[1] The information is tailored for researchers, scientists, and drug development professionals. As specific crystallization protocols for this compound are not widely published, this guide is based on established principles of small-molecule and natural product crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for crystallizing a small organic molecule like this compound?
A1: The most common and effective methods for small-molecule crystallization include slow evaporation, slow cooling, and vapor diffusion.[3][4][5]
-
Slow Evaporation: This is often the first method attempted due to its simplicity. A near-saturated solution of this compound is prepared, and the solvent is allowed to evaporate slowly over days, increasing the compound's concentration until crystals form.[3][6]
-
Slow Cooling: A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly, which decreases the solubility of this compound and promotes crystal growth.[6]
-
Vapor Diffusion: This technique is ideal for small quantities of material.[4][7] A concentrated solution of this compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which this compound is insoluble. The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and inducing crystallization.[5][7]
Q2: How do I choose the right solvent for this compound crystallization?
A2: The ideal solvent is one in which this compound is moderately soluble. If the compound is too soluble, it may not crystallize, and if it's not soluble enough, the yield will be very low.[2] A good starting point is to screen a variety of solvents with different polarities. For a two-solvent system (like in vapor diffusion or layering), choose a "good" solvent that readily dissolves this compound and a miscible "bad" or "anti-solvent" in which it is insoluble.[8]
Q3: My this compound sample isn't forming crystals. What should I do?
A3: A failure to form crystals is a common issue, often due to the solution not being supersaturated.[9] Here are some steps to induce crystallization:
-
Introduce a Seed Crystal: If you have a previously formed crystal of this compound, adding a tiny speck to the solution can act as a template for new crystal growth.[10]
-
Scratch the Surface: Gently scratching the inside of the glass container with a glass rod just below the surface of the solution can create microscopic imperfections that serve as nucleation sites.[10]
-
Increase Concentration: Your solution may be too dilute. You can either boil off some of the solvent or allow it to evaporate to increase the concentration of this compound.[9][10]
-
Reduce Temperature: Lowering the temperature of the solution can decrease the solubility of this compound and promote crystallization. Try placing your setup in a refrigerator.[4]
Q4: Instead of crystals, my this compound is "oiling out." How can I fix this?
A4: "Oiling out" occurs when this compound precipitates from the solution as a liquid instead of a solid. This often happens when the solution's temperature is higher than the melting point of your compound, or if there are significant impurities.[10][11] To resolve this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[10][11]
-
Slow Down Cooling: Allow the solution to cool more gradually. Insulating the container can help achieve this.[11]
-
Change Solvents: Consider using a different solvent or solvent system.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the this compound crystallization process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not supersaturated.[9] Presence of impurities inhibiting nucleation.[2] Insufficient time for crystal growth. | Increase the concentration by slowly evaporating the solvent.[10] Induce nucleation by scratching the vial or adding a seed crystal.[10] Cool the solution to a lower temperature. Purify the sample further before attempting crystallization. |
| Crystals Are Too Small or Needle-like | Crystallization occurred too rapidly.[12] The solution was too highly supersaturated. | Slow down the crystallization process. Use a slower evaporation rate (e.g., by using a container with a smaller opening) or a slower cooling rate.[6][10] Re-dissolve the crystals and add slightly more solvent to reduce the level of supersaturation.[10] |
| Formation of Oil Instead of Crystals | The melting point of this compound is lower than the temperature of the solution.[10] High concentration of impurities.[11] The solution is cooling too quickly. | Re-dissolve the oil by heating, add more solvent, and allow it to cool more slowly.[10][11] Try a different solvent with a lower boiling point. Further purify the this compound sample. |
| Low Crystal Yield | Too much solvent was used initially.[10][11] Premature filtration before crystallization was complete. this compound has significant solubility in the chosen solvent even at low temperatures. | Concentrate the remaining solution (mother liquor) to see if more crystals form.[10] Ensure the solution has been allowed to cool completely before filtration. Test alternative solvents where this compound is less soluble. |
| Crystals Are Clumped or Agglomerated | Nucleation was too rapid, leading to many small crystals forming at once. The solution was disturbed during crystal growth.[13] | Reduce the rate of supersaturation. Ensure the crystallization setup is in a vibration-free location.[9][13] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Preparation of a Saturated Solution: Dissolve the this compound sample in a suitable solvent (e.g., acetone, ethyl acetate) at room temperature until a saturated or near-saturated solution is achieved. It is crucial to start with a clear solution, so filter out any particulate matter if necessary.[8]
-
Setup: Transfer the solution to a clean crystallization dish or a small vial.[6]
-
Evaporation: Cover the container with aluminum foil and poke a few small holes in it.[3][6] The number of holes can be adjusted to control the rate of evaporation.
-
Incubation: Place the setup in a quiet, undisturbed location and monitor for crystal growth over several days.[3][13]
Protocol 2: Vapor Diffusion (Sitting Drop)
This method is well-suited for milligram-scale crystallization.[7]
-
Reservoir Preparation: In a larger, sealable container (e.g., a beaker or a specialized crystallization plate), add a reservoir of a volatile anti-solvent in which this compound is insoluble (e.g., hexane, diethyl ether).
-
Drop Preparation: In a smaller, open vial or on a micro-bridge, place a small drop (a few microliters) of a concentrated solution of this compound dissolved in a less volatile solvent (e.g., dichloromethane).[14]
-
Assembly: Place the open vial containing the this compound solution inside the larger container with the anti-solvent, ensuring the two liquids do not touch.[4]
-
Sealing and Incubation: Seal the larger container tightly.[5] The anti-solvent vapor will slowly diffuse into the this compound solution, causing it to become supersaturated and inducing crystallization.
-
Monitoring: Leave the setup in an undisturbed location and check for crystal formation periodically.
Visualizations
References
- 1. This compound | C17H12Cl2O7 | CID 216465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. unifr.ch [unifr.ch]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. achievechem.com [achievechem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Geodin and Griseofulvin: Structural and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural, physicochemical, and biological properties of two fungal secondary metabolites, geodin (B1663089) and griseofulvin (B1672149). While both compounds originate from fungal sources and possess notable biological activities, they exhibit distinct structural features and mechanisms of action. This document aims to serve as a comprehensive resource, presenting available data to facilitate further research and drug development endeavors.
Structural and Physicochemical Properties
This compound and griseofulvin, despite both being chlorine-containing fungal metabolites, possess fundamentally different core structures. Griseofulvin is a spirocyclic compound containing a benzofuran (B130515) ring system linked to a cyclohexene (B86901) ring.[1] In contrast, this compound is a depsidone, characterized by two aromatic rings linked by an ester and an ether bond. These structural distinctions are reflected in their physicochemical properties.
| Property | This compound | Griseofulvin |
| Chemical Formula | C₁₇H₁₂Cl₂O₇[2] | C₁₇H₁₇ClO₆[3] |
| Molecular Weight | 399.18 g/mol [2] | 352.77 g/mol [3] |
| IUPAC Name | methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate[4] | (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[5]ene]-3,4'-dione[6] |
| Melting Point | 235 °C[7] | 218-224 °C[5] |
| Solubility | Soluble in DMSO.[8] | Very slightly soluble in water; soluble in acetone, chloroform, and tetrachloroethane; slightly soluble in methanol (B129727) and ethanol.[5] |
| Appearance | - | White to pale cream-colored crystalline powder.[9] |
Biological Activities and Mechanism of Action
While both compounds exhibit biological activities, their primary therapeutic applications and mechanisms of action differ significantly. Griseofulvin is a well-established antifungal agent, whereas this compound has been investigated for its cytotoxic and antibacterial properties.
Antifungal Activity
Griseofulvin is a fungistatic agent primarily used against dermatophytes, the fungi that cause infections of the skin, hair, and nails.[10][11] Its mechanism of action is well-elucidated and involves the disruption of fungal mitosis. Griseofulvin binds to tubulin, a protein that polymerizes to form microtubules.[12] This binding interferes with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[12][13] The disruption of the mitotic spindle leads to an arrest of the fungal cell cycle in the metaphase, thereby inhibiting fungal growth.[13]
This compound has been reported to possess antifungal activity, though it is less characterized than that of griseofulvin.[14] The precise mechanism of its antifungal action has not been extensively studied.
The following table summarizes the available quantitative data on the antifungal activity of griseofulvin against various dermatophytes.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton mentagrophytes | - | <0.25-1 | 8 |
| Trichophyton verrucosum | - | <0.25-1 | 8 |
| Microsporum canis | - | <0.25-1 | 8 |
| Epidermophyton floccosum | - | <0.25-1 | 8 |
| (Data sourced from a study on clinical isolates from Isfahan)[15] |
Anticancer and Anti-inflammatory Activities
Griseofulvin has also demonstrated anticancer properties, which are linked to its ability to interfere with microtubule dynamics in mammalian cells.[5][6] By suppressing the dynamic instability of microtubules, griseofulvin can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[16] This mechanism is similar to that of some established anticancer drugs that target microtubules.[6] Furthermore, griseofulvin has shown anti-inflammatory effects by preventing the migration of polymorphonuclear leukocytes.[8]
This compound has been shown to have cytotoxic effects against various cancer cell lines.[14] However, the specific signaling pathways and molecular targets involved in its anticancer activity are not as well understood as those of griseofulvin. One study on an organic extract of Geodia cydonium, which may contain this compound-like compounds, suggested an induction of cell cycle arrest at the G0/G1 phase in mesothelioma cells.[17][18]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Drug Dilution: A serial two-fold dilution of the test compound (griseofulvin or this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density using a microplate reader.[15]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or griseofulvin) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.[19][20]
Visualizations
Biosynthetic Pathways
The biosynthetic pathways of both this compound and griseofulvin originate from polyketide precursors and involve a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of griseofulvin.[4][9]
Mechanism of Action of Griseofulvin
The primary mechanism of action of griseofulvin involves the disruption of microtubule function, leading to mitotic arrest.
Caption: Mechanism of action of griseofulvin in fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge [mdpi.com]
- 5. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory properties of griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Griseofulvin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Griseofulvin Efficiently Induces Apoptosis in In Vitro Treatment of Lymphoma and Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
- 17. Organic extract of Geodia cydonium induces cell cycle block in human mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Properties of Geodin and Voriconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of Geodin, a natural product, and Voriconazole (B182144), a synthetic triazole antifungal agent. The following sections present a comprehensive overview of their mechanisms of action, in vitro efficacy against various fungal pathogens, and the experimental protocols used for their evaluation.
Executive Summary
Voriconazole is a well-established, broad-spectrum antifungal drug with a clear mechanism of action and extensive supporting data on its efficacy. This compound, a natural compound belonging to the griseofulvin (B1672149) family, has demonstrated antifungal potential, particularly through its derivatives. However, a direct and comprehensive comparison is challenging due to the limited publicly available data on the antifungal activity of the unmodified this compound compound. This guide synthesizes the available information to provide a comparative overview for research and drug development purposes.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound derivatives and Voriconazole against a range of fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Note: Data for unmodified this compound is not widely available in the reviewed literature. The data presented for this compound pertains to its ester derivatives.
Table 1: Antifungal Activity of this compound Derivatives against Candida albicans
| This compound Derivative | MIC (μM)[1] |
| Compound 3 | 0.59 |
| Other Ester Derivatives (Compounds 4-7) | 0.59–2.44 |
Table 2: Antifungal Activity of Voriconazole against Various Fungal Species
| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Candida spp. | ||||
| Candida albicans | ≤0.015 - 16 | 0.03 | 0.06 | |
| Candida glabrata | ≤0.015 - 64 | 0.06 | 0.5 | |
| Candida krusei | 0.03 - 16 | 0.25 | 0.5 | |
| Candida parapsilosis | ≤0.015 - 8 | 0.03 | 0.12 | |
| Candida tropicalis | ≤0.015 - 4 | 0.03 | 0.12 | |
| Aspergillus spp. | ||||
| Aspergillus fumigatus | 0.06 - >8 | 0.5 | 1.0 | [2] |
| Aspergillus flavus | - | 0.5 | 1.0 | |
| Aspergillus niger | - | 1.0 | 2.0 | |
| Aspergillus terreus | 0.12 - 4 | - | - | [3] |
| Cryptococcus neoformans | 0.0078–0.25 | - | - |
Mechanisms of Action
This compound: As a member of the griseofulvin family, this compound is presumed to exert its antifungal effect by disrupting fungal mitosis[3][4][5][6]. This mechanism involves the inhibition of microtubule function, which is essential for the formation of the mitotic spindle during cell division. By interfering with this process, this compound and its analogs arrest the fungal cell cycle and inhibit proliferation[3][4][5][6].
Voriconazole: Voriconazole is a triazole antifungal that inhibits the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane. By inhibiting its synthesis, voriconazole disrupts membrane integrity, leading to altered permeability and ultimately, fungal cell death.
Experimental Protocols
The in vitro antifungal activity data presented in this guide is primarily based on the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Preparation of Antifungal Solutions: The antifungal agents (this compound derivatives or Voriconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A standardized suspension of fungal cells or spores (conidia) is prepared and its concentration is adjusted to a specific range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 3. Articles [globalrx.com]
- 4. medcentral.com [medcentral.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
A Comparative Analysis of the Cytotoxic Effects of Geodin and Doxorubicin
In the landscape of oncological research, the quest for potent, yet minimally toxic, chemotherapeutic agents is perpetual. This guide provides a detailed comparison of the cytotoxic properties of geodin (B1663089), a natural fungal metabolite, and doxorubicin (B1662922), a well-established anthracycline antibiotic widely used in cancer chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available experimental data.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of both this compound and doxorubicin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The available IC50 values for this compound and a selection of values for doxorubicin are presented below for comparison. It is important to note that direct comparative studies are limited, and the experimental conditions under which these values were obtained may vary.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | LU-1 | Human Lung Adenocarcinoma | 9.22 | [1] |
| Hep-G2 | Human Liver Carcinoma | 8.88 | [1] | |
| Unspecified Cancer Cell Line 1 | 11.14 | [1] | ||
| Unspecified Cancer Cell Line 2 | 9.96 | [1] | ||
| Unspecified Cancer Cell Line 3 | 11.05 | [1] | ||
| Unspecified Cancer Cell Line 4 | 14.44 | [1] | ||
| Doxorubicin | MCF-7 | Human Breast Adenocarcinoma | 0.09 - 4.8 | |
| HeLa | Human Cervical Adenocarcinoma | 0.18 - 1.3 | ||
| A549 | Human Lung Carcinoma | 0.07 - 0.4 | ||
| K562 | Human Chronic Myelogenous Leukemia | 0.02 - 0.2 | ||
| HCT116 | Human Colon Carcinoma | 0.05 - 0.5 |
Note: The IC50 values for doxorubicin are presented as a range, reflecting the variability reported across different studies and experimental conditions.
Experimental Protocols
The methodologies employed to determine the cytotoxic effects of these compounds are crucial for interpreting the data. Standard in vitro assays are typically utilized.
Cell Viability and Cytotoxicity Assays
The IC50 values are commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration that causes a 50% reduction in cell viability compared to the untreated control.
Mechanisms of Action and Signaling Pathways
Doxorubicin
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, making it a potent and broad-spectrum anticancer agent. The primary mechanisms include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis.
-
Topoisomerase II Inhibition: It forms a complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The signaling pathways affected by doxorubicin-induced cytotoxicity are complex and can involve the activation of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.
Caption: Major mechanisms of doxorubicin-induced cytotoxicity.
This compound
The precise molecular mechanisms and signaling pathways underlying the cytotoxic effects of this compound are not as extensively characterized as those of doxorubicin. While it has been shown to possess cytotoxic activity, detailed studies on its interaction with specific cellular targets and its impact on signaling cascades in cancer cells are limited. Further research is required to elucidate the specific pathways through which this compound induces cell death.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating and comparing the cytotoxicity of compounds like this compound and doxorubicin is a multi-step process.
Caption: Standard workflow for in vitro cytotoxicity comparison.
Conclusion
Doxorubicin is a well-established chemotherapeutic agent with potent, multi-faceted cytotoxic activity against a wide range of cancers. Its mechanisms of action are well-documented, providing a solid foundation for its clinical use. This compound, a natural product, has demonstrated cytotoxic effects against several cancer cell lines in preliminary studies. However, the available data on its potency and mechanism of action are currently limited in comparison to doxorubicin.
References
Unlocking the Potential of Geodin: A Comparative Guide to the Structure-Activity Relationship of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The fungal metabolite Geodin, a polyketide produced by various species of Aspergillus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique dichlorinated benzophenone (B1666685) structure linked to a coumaranone ring system provides a fertile ground for synthetic modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the design of next-generation this compound-based therapeutics.
Comparative Analysis of Biological Activity
The biological potency of this compound derivatives is significantly influenced by substitutions on the core scaffold, particularly at the C-4 phenolic hydroxyl group. Modifications at this position have been shown to dramatically enhance antibacterial, antifungal, and cytotoxic activities.
Anticancer Activity
Preliminary studies on the cytotoxic effects of this compound and its semi-synthetic derivatives have revealed promising anticancer potential. The primary mechanism of action is hypothesized to involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. While direct mechanistic studies on this compound derivatives are limited, insights can be drawn from the closely related anthraquinone, emodin, which is known to induce apoptosis through the mitochondrial pathway.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound (1) | Parent Compound | Helicoverpa armigera | >1000 | [1] |
| 5 | 4-O-(2-fluorobenzyl) | Staphylococcus aureus | 2.35 | [1] |
| Aeromonas salmonicida | 1.15 | [1] | ||
| 12 | 4-O-(2-bromobenzyl) | Staphylococcus aureus | 4.71 | [1] |
| Aeromonas salmonicida | 2.33 | [1] | ||
| 13 | 4-O-(3-bromobenzyl) | Staphylococcus aureus | 2.35 | [1] |
| Aeromonas salmonicida | 1.17 | [1] | ||
| 15 | 4-O-(4-iodobenzyl) | Helicoverpa armigera | 89 | [1] |
| 16 | 4-O-(4-fluorobenzyl) | Staphylococcus aureus | 4.71 | [1] |
| Aeromonas salmonicida | 2.33 | [1] | ||
| 30 | 4-O-(3,4-difluorobenzyl) | Staphylococcus aureus | 4.93 | [1] |
| Aeromonas salmonicida | 2.44 | [1] | ||
| 33 | 4-O-(2,3,4,5,6-pentafluorobenzyl) | Staphylococcus aureus | 4.77 | [1] |
| Aeromonas salmonicida | 1.15 | [1] |
Note: While some cytotoxicity data is available, a more extensive screening against a broader panel of human cancer cell lines is required for a comprehensive SAR analysis in oncology.
Antimicrobial Activity
This compound derivatives have demonstrated significant antibacterial and antifungal activities. The introduction of various ester and ether groups at the 4-OH position has been a particularly successful strategy to enhance their potency.
Table 2: Antimicrobial Activity of this compound Ester and Ether Derivatives
| Compound | Modification | Target Organism | MIC (µM) | Reference |
| This compound (1) | Parent Compound | Staphylococcus aureus | >10 | [1] |
| Ester 2 | 4-O-acetyl | Staphylococcus aureus | 9.41 | [1] |
| Ester 3 | 4-O-propionyl | Staphylococcus aureus | 4.71 | [1] |
| Ester 4 | 4-O-butyryl | Staphylococcus aureus | 2.35 | [1] |
| Aeromonas salmonicida | 2.42 | [1] | ||
| Ester 7 | 4-O-benzoyl | Staphylococcus aureus | 4.71 | [1] |
| Candida albicans | 0.59 | [1] | ||
| Ether 5 | 4-O-(2-fluorobenzyl) | Staphylococcus aureus | 2.35 | [1] |
| Aeromonas salmonicida | 1.15 | [1] | ||
| Ether 13 | 4-O-(3-bromobenzyl) | Staphylococcus aureus | 2.35 | [1] |
| Aeromonas salmonicida | 1.17 | [1] | ||
| Ether 33 | 4-O-(2,3,4,5,6-pentafluorobenzyl) | Staphylococcus aureus | 4.77 | [1] |
| Aeromonas salmonicida | 1.15 | [1] |
Antiviral Activity
To date, there is a notable absence of published research on the antiviral activity of this compound and its derivatives. This represents a significant knowledge gap and a promising area for future investigation, especially given the broad biological activities observed for this class of compounds.
Key Structure-Activity Relationship Insights
The following diagram illustrates the key structural modifications on the this compound scaffold and their impact on biological activity.
Caption: Structure-activity relationship summary for this compound derivatives.
Hypothesized Anticancer Signaling Pathway
Based on studies of the structurally similar compound emodin, this compound derivatives are postulated to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][5]
Materials:
-
96-well U-bottom or flat-bottom microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
McFarland turbidity standards (typically 0.5)
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives and the positive control drug in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final cell concentration. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Data Recording: Record the MIC value for each compound against each tested strain.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
A Comparative Guide to the Bioactivities of Geodin and Other Aspergillus terreus Metabolites
For Researchers, Scientists, and Drug Development Professionals
Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, geodin (B1663089), a chlorinated diphenyl ether, has garnered significant interest for its potent bioactivities. However, A. terreus produces a plethora of other metabolites, some of which exhibit comparable or even superior therapeutic potential. This guide provides an objective comparison of the bioactivities of this compound with other key metabolites from A. terreus, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Bioactivity Comparison: A Quantitative Overview
The therapeutic potential of a compound is often quantified by its efficacy at low concentrations, typically represented by the half-maximal inhibitory concentration (IC50) for enzyme or cell-based assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. This section summarizes the available quantitative data for this compound and other prominent Aspergillus terreus metabolites.
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] A comparative analysis with other metabolites reveals a landscape of varied potencies. Butyrolactone I, a well-studied cyclin-dependent kinase (CDK) inhibitor, also exhibits notable anticancer effects.[2]
Table 1: Anticancer Activity (IC50) of Aspergillus terreus Metabolites
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H460 (Large cell lung cancer) | 9.22 | [1] |
| BT474 (Breast cancer) | 8.88 | [1] | |
| K562 (Chronic myelogenous leukemia) | 11.14 | [1] | |
| H-1975 (Non-small cell lung cancer) | 9.96 | [1] | |
| A549 (Lung cancer) | 11.05 | [1] | |
| DU1455 (Prostate cancer) | 14.44 | [1] | |
| Butyrolactone I | Non-small cell lung cancer cell lines | ~125 (50 µg/mL) | [2] |
| Small cell lung cancer cell lines | ~125 (50 µg/mL) | [2] | |
| Compound 1 (Dimeric nitrophenyl trans-epoxyamide) | MKN28 (Gastric cancer) | 7.4 | |
| Compound 7 (Dimeric nitrophenyl trans-epoxyamide) | MGC803 (Gastric cancer) | 2.5 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Antimicrobial Activity
This compound and its derivatives have shown promising activity against various bacterial and fungal pathogens. Recent studies have highlighted the potent antimicrobial effects of this compound derivatives, suggesting that chemical modification can significantly enhance its efficacy.[3]
Table 2: Antimicrobial Activity (MIC) of this compound and its Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| This compound Derivative 3 | Candida albicans | 0.59 | [3] |
| This compound Derivative 4 | Aeromonas salmonicida | 2.42 | [3] |
| This compound Derivative 7 | Aeromonas salmonicida | 4.56 | [3] |
| This compound Derivatives 2-7 | Staphylococcus aureus | 2.35 - 9.41 | [3] |
| Asterrine | Staphylococcus aureus | 125 µg/mL | [4] |
| Compound 16 | Vibrio parahaemolyticus | 7.8 µg/mL |
Note: MIC values for this compound derivatives are presented as a range. Asterrine MIC is presented in µg/mL as molar concentration was not available.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Several metabolites from A. terreus have demonstrated the ability to modulate inflammatory responses.
Table 3: Anti-inflammatory Activity (IC50) of Aspergillus terreus Metabolites
| Compound | Target | IC50 | Reference |
| Butyrolactone derivative (versicolactone G) | Nitric Oxide (NO) Production | 5.48 - 29.34 µM | [5] |
| Prenylated tryptophan derivative (luteoride E) | Nitric Oxide (NO) Production | 5.48 - 29.34 µM | [5] |
| New triglyceride | IL-6 Production | 51.31 pg/mL | [4] |
| TNF-α Production | 87.97 pg/mL | [4] | |
| Butyrolactone | IL-6 Production | 37.25 pg/mL | [4] |
| TNF-α Production | 68.22 pg/mL | [4] |
Note: The IC50 values for some compounds are presented as a range as they were reported for a group of related compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these metabolites exert their effects is crucial for their development as therapeutic agents.
This compound: A Multi-Targeting Agent
The precise mechanism of action for this compound is still under investigation, though it is known to possess a broad range of biological activities. Its anticancer effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation. Further research is needed to fully elucidate the specific signaling pathways targeted by this compound.
Caption: Proposed mechanism of this compound's anticancer activity.
Butyrolactone I: A Cyclin-Dependent Kinase (CDK) Inhibitor
Butyrolactone I is a well-characterized inhibitor of CDKs, key regulators of the cell cycle.[7] By inhibiting CDKs, particularly CDK1 and CDK2, butyrolactone I induces cell cycle arrest at the G1/S and G2/M phases, thereby preventing cancer cell proliferation.[8][9]
Caption: Butyrolactone I inhibits CDKs to induce cell cycle arrest.
Terrein (B1683088): A Modulator of Multiple Signaling Pathways
Terrein has been shown to possess a wide array of bioactivities, including antitumor, anti-inflammatory, and antimicrobial effects.[10] Its anticancer activity is attributed to the induction of apoptosis and suppression of angiogenesis. The anti-inflammatory properties of terrein are mediated through the inhibition of pro-inflammatory signaling pathways.
Caption: Overview of the multifaceted bioactivities of terrein.
Conclusion
This compound and other secondary metabolites from Aspergillus terreus represent a rich source of potential therapeutic agents. While this compound exhibits broad-spectrum bioactivity, other compounds such as butyrolactone I and terrein display potent and, in some cases, more specific mechanisms of action. The quantitative data presented in this guide, though not always directly comparable due to differing experimental conditions, provides a valuable starting point for researchers. Further head-to-head comparative studies employing standardized protocols are necessary to fully elucidate the relative potencies and therapeutic potential of these fascinating fungal metabolites. The exploration of their mechanisms of action will undoubtedly pave the way for the development of novel drugs for a range of diseases.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Target of Geodin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential antifungal target of Geodin, a naturally occurring fungal metabolite. Due to the limited direct experimental validation of this compound's specific antifungal target, this document outlines a proposed validation strategy by drawing parallels with the well-characterized antifungal agent, Griseofulvin, to which this compound shares structural similarities. We also present comparative data for other established antifungal drugs with distinct mechanisms of action.
Introduction to this compound and its Antifungal Potential
This compound, a metabolite produced by various fungi, has demonstrated a range of biological activities, including antifungal properties.[1] Structurally, it belongs to the class of depsidones and shares a common structural backbone with Griseofulvin, a long-established antifungal drug.[2] This structural analogy suggests a potential shared mechanism of action: the disruption of fungal mitosis through interaction with tubulin. However, this hypothesis requires rigorous experimental validation.
The Hypothesized Target: Fungal Tubulin and Mitotic Disruption
The proposed primary antifungal target for this compound is the fungal tubulin protein. Tubulin polymers form microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[3][4] Disruption of microtubule dynamics leads to mitotic arrest and ultimately inhibits fungal proliferation. This mechanism is the established mode of action for Griseofulvin.[3][5]
Proposed Signaling Pathway and Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound, targeting the fungal cell cycle.
Caption: Hypothesized pathway of this compound's antifungal action.
Comparative Analysis of Antifungal Agents
To provide context for validating this compound's target, the following table summarizes the mechanisms of action and key characteristics of representative antifungal drugs.
| Antifungal Agent | Drug Class | Primary Molecular Target | Mechanism of Action | Spectrum of Activity |
| This compound (Hypothesized) | Depsidone | Tubulin | Inhibition of microtubule polymerization, leading to mitotic arrest. | Primarily dermatophytes (predicted based on Griseofulvin similarity). |
| Griseofulvin | Benzofuran | Tubulin | Binds to tubulin and disrupts mitotic spindle formation.[3] | Effective against dermatophytes (e.g., Trichophyton, Microsporum, Epidermophyton).[2][5] |
| Amphotericin B | Polyene | Ergosterol (B1671047) | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[6][7] | Broad-spectrum, including yeasts and molds.[6] |
| Fluconazole | Azole | Lanosterol 14-α-demethylase (CYP51) | Inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[7] | Broad-spectrum, particularly effective against yeasts like Candida and Cryptococcus. |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6] | Active against Candida and Aspergillus species. |
Experimental Protocols for Target Validation
A multi-faceted approach is required to definitively validate the antifungal target of this compound. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for validating this compound's target.
In Vitro Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungi, particularly dermatophytes.
-
Method: Broth microdilution assays will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Fungal growth inhibition will be measured spectrophotometrically.
Cell-Based Assays for Phenotypic Analysis
-
Objective: To observe the cellular effects of this compound treatment on fungal cells, specifically looking for indicators of mitotic arrest.
-
Methodology:
-
Microscopy: Fungal cells treated with this compound will be stained with DNA-specific dyes (e.g., DAPI) and fluorescently labeled antibodies against tubulin. Confocal microscopy will be used to visualize nuclear morphology, mitotic spindle formation, and chromosome segregation.
-
Cell Cycle Analysis: Fungal protoplasts will be treated with this compound, and their DNA content will be analyzed by flow cytometry to determine the cell cycle phase at which arrest occurs.
-
Biochemical Assays for Direct Target Interaction
-
Objective: To provide direct evidence of this compound binding to and inhibiting the function of fungal tubulin.
-
Methodology:
-
Tubulin Polymerization Assay: Purified fungal tubulin will be incubated with this compound, and the rate and extent of microtubule polymerization will be monitored by measuring the change in light scattering or fluorescence.
-
Competitive Binding Assay: The ability of this compound to displace a known tubulin-binding ligand (e.g., radiolabeled Griseofulvin) from purified tubulin will be quantified.
-
Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the binding affinity and thermodynamics of the this compound-tubulin interaction.
-
Genetic Approaches for Target Identification
-
Objective: To genetically link the antifungal activity of this compound to the tubulin-encoding genes.
-
Methodology:
-
Target Overexpression: Fungal strains overexpressing the genes encoding α- and β-tubulin will be constructed. Increased resistance to this compound in these strains would suggest that tubulin is the primary target.
-
Resistant Mutant Selection: Fungal cultures will be exposed to high concentrations of this compound to select for resistant mutants. The tubulin-encoding genes from these mutants will be sequenced to identify mutations that confer resistance.
-
Conclusion
While the definitive antifungal target of this compound remains to be experimentally validated, its structural similarity to Griseofulvin provides a strong rationale for investigating its potential role as a fungal tubulin inhibitor. The comparative data and proposed experimental workflow presented in this guide offer a comprehensive strategy for researchers to systematically validate this hypothesis. Elucidating the precise mechanism of action of this compound is a critical step in evaluating its potential as a novel antifungal therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emodin and Geodin in Apoptosis Induction: A Guide for Researchers
To our current knowledge, a direct comparative analysis of apoptosis induction between Emodin (B1671224) and the lesser-studied compound, Geodin, is not feasible due to a significant lack of published experimental data on this compound's pro-apoptotic activities. This guide will therefore provide a comprehensive overview of the well-documented apoptosis-inducing mechanisms of Emodin, supported by experimental data, to serve as a valuable resource for researchers. We will also briefly touch upon the known biological activities of this compound to offer a complete perspective.
Emodin: A Multi-Pathway Apoptosis Inducer
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in the roots and rhizomes of various plants, including rhubarb and Polygonum cuspidatum. It has been extensively studied for its anti-cancer properties, with a primary mechanism of action being the induction of apoptosis in a wide range of cancer cell lines.
Quantitative Analysis of Emodin's Pro-Apoptotic Effects
The efficacy of Emodin in inducing apoptosis is often quantified by its half-maximal inhibitory concentration (IC50) and the observed percentage of apoptotic cells in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Key Observations |
| HepG2 | Hepatocellular Carcinoma | 43.87 | Not Specified | Induced apoptosis through the mitochondrial pathway.[1] |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | Induced apoptosis via ER stress and the TRIB3/NF-κB pathway.[2] |
| HCT116 | Colon Cancer | 22.4 | Not Specified | Demonstrated cytotoxic effects. |
| MCF-7 | Breast Cancer | 52.72 | Not Specified | Showed inhibitory activity.[1] |
| IMR-32 | Neuroblastoma | 10-20 | Not Specified | Triggered apoptosis via ROS and NO generation.[3] |
| HK-2 | Human Kidney Cells | Not Specified | Not Specified | Induced apoptosis through a caspase-3 dependent pathway.[4] |
| U2OS | Osteosarcoma | 40-80 | Not Specified | Initiated ROS-dependent mitochondrial and ROS-independent ER stress-induced apoptosis.[5] |
Signaling Pathways of Emodin-Induced Apoptosis
Emodin triggers apoptosis through a complex interplay of multiple signaling cascades, with the intrinsic (mitochondrial) pathway being the most predominantly reported.
Diagram: Emodin-Induced Apoptosis Signaling Pathway
Caption: Emodin induces apoptosis via multiple signaling pathways.
The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5][6] This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. The altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family further promotes mitochondrial outer membrane permeabilization.[7] Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis.[4]
In addition to the mitochondrial pathway, emodin has been shown to induce apoptosis by:
-
Inducing Endoplasmic Reticulum (ER) Stress: In some cancer cells, emodin can trigger ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[2][5]
-
Inhibiting Pro-survival Pathways: Emodin can suppress the activity of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK, thereby lowering the threshold for apoptosis.
This compound: An Overview of its Biological Activities
This compound is a fungal metabolite that has been primarily investigated for its antibacterial and antifungal properties. To date, there is a notable absence of scientific literature detailing its effects on apoptosis induction in any cell line. While some studies have explored its synthesis and presence in various fungal species, its potential as an anti-cancer agent through the induction of programmed cell death remains an uninvestigated area.
Experimental Protocols
To facilitate further research into the pro-apoptotic effects of compounds like Emodin, and to encourage investigation into understudied molecules such as this compound, we provide detailed methodologies for key apoptosis assays.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Emodin) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to measure changes in the expression levels of key apoptosis-regulating proteins such as Bcl-2, Bax, caspases, and PARP.
Protocol:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Diagram: General Experimental Workflow for Apoptosis Analysis
Caption: A typical workflow for investigating compound-induced apoptosis.
Conclusion
Emodin is a well-characterized natural compound that induces apoptosis in cancer cells through multiple, interconnected signaling pathways, with the ROS-mediated mitochondrial pathway playing a central role. The wealth of available data makes it a strong candidate for further pre-clinical and clinical investigation. In stark contrast, the pro-apoptotic potential of this compound remains unexplored. This guide serves to summarize the current knowledge on Emodin and to highlight the significant research gap concerning this compound, presenting an opportunity for future investigations into its biological activities. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the apoptosis-inducing capabilities of these and other novel compounds.
References
- 1. ukm.my [ukm.my]
- 2. Characterization of apoptosis induced by emodin and related regulatory mechanisms in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodin induces apoptosis of human osteosarcoma cells via mitochondria- and endoplasmic reticulum stress-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in hepatocellular carcinoma cell lines by emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin induces apoptosis of lung cancer cells through ER stress and the TRIB3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Geodin: A Potential New Antifungal Agent Against Drug-Resistant Fungal Strains
A Comparative Analysis of Geodin's Efficacy and a Guide for Future Research
The rise of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as multidrug-resistant Candida albicans necessitate the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This compound (B1663089), a naturally occurring depsidone (B1213741) isolated from marine-derived fungi, has emerged as a potential candidate in this ongoing battle. This guide provides a comparative analysis of the available data on this compound's antifungal efficacy against Candida albicans, alongside established antifungal drugs. It also outlines the experimental protocols for antifungal susceptibility testing and visualizes key experimental workflows and potential fungal resistance pathways.
Data Presentation: Comparative Antifungal Efficacy
Limited but promising data exists for the antifungal activity of this compound and its semi-synthetic derivatives against Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key metric for assessing antifungal efficacy. The tables below summarize the available MIC data for this compound and its derivatives compared to standard antifungal agents against both susceptible and drug-resistant C. albicans strains.
Table 1: In Vitro Efficacy of this compound and its Derivatives against Candida albicans
| Compound | MIC (µM)[1] |
| This compound | >20 |
| This compound Derivative 3 | 0.59[1] |
| This compound Derivative 4 | 2.44[1] |
| This compound Derivative 5 | 1.23[1] |
| This compound Derivative 6 | 1.22[1] |
| This compound Derivative 7 | 1.14[1] |
Note: The study reporting these values did not specify if the C. albicans strain was drug-resistant. The data indicates that derivatization of the this compound molecule, particularly at the 4-OH group, can significantly enhance its antifungal potency.
Table 2: Comparative In Vitro Efficacy of Standard Antifungals against Susceptible and Fluconazole-Resistant Candida albicans
| Antifungal Agent | Fungal Strain | MIC Range (µg/mL) |
| Fluconazole (B54011) | Susceptible C. albicans | 0.25 - 8[2][3] |
| Fluconazole-Resistant C. albicans | ≥64[3][4][5][6] | |
| Amphotericin B | Susceptible C. albicans | 0.06 - 1.0[5] |
| Fluconazole-Resistant C. albicans | 0.125 - 1.0[5] | |
| Caspofungin | Susceptible C. albicans | 0.015 - 1.0[5] |
| Fluconazole-Resistant C. albicans | ≤2[1][7][8] |
Experimental Protocols: Antifungal Susceptibility Testing
The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing, a cornerstone of antifungal drug discovery and clinical microbiology. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and utilized protocol.
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Stock Solutions:
- Antifungal agents (e.g., this compound, fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
2. Inoculum Preparation:
- The fungal isolate (e.g., Candida albicans) is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
- The standardized fungal suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.
3. Inoculation and Incubation:
- A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
- Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
- The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. MIC Determination:
- Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.
Fungal Resistance Mechanisms and Potential Targets of Action
Caption: Common mechanisms of antifungal action and potential targets for this compound.
Concluding Remarks and Future Directions
The preliminary data on this compound and its derivatives are encouraging, suggesting a potential new avenue for the development of antifungal therapies. The significantly enhanced activity of the semi-synthetic derivatives highlights the promise of medicinal chemistry approaches to optimize this natural product scaffold.
However, several critical knowledge gaps must be addressed to fully assess the therapeutic potential of this compound:
-
Efficacy against a broader panel of resistant strains: Future studies must evaluate the efficacy of this compound and its optimized derivatives against a diverse collection of clinical isolates, including fluconazole-resistant and echinocandin-resistant strains of C. albicans and other pathogenic Candida species like C. auris and C. glabrata.
-
Mechanism of action studies: Elucidating the precise molecular target and mechanism of action of this compound is paramount. Understanding how it exerts its antifungal effect will be crucial for predicting potential resistance mechanisms and for rational drug design.
-
In vivo efficacy and toxicity: Promising in vitro activity must be validated in animal models of fungal infection to assess in vivo efficacy, pharmacokinetics, and potential toxicity.
References
- 1. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Caspofungin Against Fluconazole-Resistant Candida Species Isolated From Clinical Samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin activity against clinical isolates of fluconazole-resistant Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Profile of Geodin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal and anticancer agent Geodin with its structural analog, Griseofulvin (B1672149), and other relevant compounds. By examining available experimental data, this guide aims to shed light on the potential for cross-resistance and collateral sensitivity, offering valuable insights for future research and drug development strategies.
This compound, a natural product isolated from the fungus Aspergillus terreus, has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.[1][2] Its structural similarity to the well-known antifungal drug Griseofulvin has prompted investigations into its mechanism of action and potential for cross-resistance with other therapeutic agents. This guide synthesizes the current understanding of this compound's activity, presents comparative data, and provides detailed experimental protocols to facilitate further study.
Comparative Analysis of Bioactivity: this compound vs. Griseofulvin
While direct cross-resistance studies involving this compound are limited, a comparative analysis of its bioactivity alongside Griseofulvin provides crucial insights into its potential resistance profile. A key study evaluated the antifungal and cytotoxic activities of this compound and 53 Griseofulvin analogs, offering a basis for comparison.
Antifungal Activity
Both this compound and Griseofulvin exhibit activity against dermatophytes, a group of fungi that cause infections of the skin, hair, and nails. However, their potencies vary against different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Griseofulvin against two common dermatophytes, Trichophyton rubrum and Trichophyton mentagrophytes.
| Compound | Trichophyton rubrum IC50 (µM) | Trichophyton mentagrophytes IC50 (µM) |
| This compound | >50 | >50 |
| Griseofulvin | 1.1 | 0.07 |
Table 1: Comparative Antifungal Activity of this compound and Griseofulvin. Data indicates that Griseofulvin is significantly more potent against these two dermatophyte species than this compound under the tested conditions.
Anticancer Activity
In addition to their antifungal properties, both compounds have been investigated for their potential as anticancer agents. The table below presents the IC50 values of this compound and Griseofulvin against the MDA-MB-231 human breast cancer cell line.
| Compound | MDA-MB-231 IC50 (µM) |
| This compound | 1.8 |
| Griseofulvin | 27 |
Table 2: Comparative Cytotoxic Activity of this compound and Griseofulvin. In contrast to their antifungal activities, this compound demonstrates significantly higher potency against the MDA-MB-231 breast cancer cell line compared to Griseofulvin.
Mechanism of Action and Implications for Cross-Resistance
Understanding the mechanism of action of a drug is fundamental to predicting its cross-resistance patterns.
Griseofulvin exerts its antifungal and anticancer effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][4] This interference with microtubule function leads to the disruption of the mitotic spindle, a critical structure for cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[5][6]
The precise mechanism of action for This compound is not as well-elucidated. Its structural similarity to Griseofulvin suggests a potential interaction with microtubules. However, the stark difference in its anticancer versus antifungal potency compared to Griseofulvin hints at a potentially distinct or more complex mechanism. Some research suggests that the mode of action of Griseofulvin analogs, and by extension this compound, may differ between fungal and mammalian cells.
Given that Griseofulvin targets microtubules, there is a theoretical potential for cross-resistance with other microtubule-targeting agents, such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine). Resistance to these drugs often arises from mutations in tubulin genes or the overexpression of efflux pumps that remove the drugs from the cell.[7] If this compound shares a similar mechanism of action, it may also be susceptible to these resistance mechanisms. However, without direct experimental evidence of this compound's activity against cell lines with known resistance to other microtubule inhibitors, this remains speculative.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in studying this compound and its potential mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge [mdpi.com]
- 5. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 6. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking Potent Insecticidal Activity: A Comparative Analysis of Geodin Analogs
For researchers and professionals in the fields of agriculture, pest management, and drug development, the quest for novel and effective insecticides is a perpetual challenge. This guide provides a comprehensive comparison of the insecticidal activity of the natural product Geodin and its semi-synthesized analogs, offering valuable insights supported by experimental data for the development of next-generation pest control agents.
A recent study has demonstrated that the marine-derived fungal metabolite, this compound, exhibits weak insecticidal activity. However, through targeted semi-synthesis, a series of 36 new ether derivatives of this compound were developed, with many displaying significantly enhanced insecticidal properties against the destructive agricultural pest, Helicoverpa armigera (the cotton bollworm).[1][2][3] This comparison guide delves into the quantitative data from this research, details the experimental protocols, and visualizes the workflow and a hypothesized mechanism of action.
Comparative Insecticidal Activity of this compound and its Analogs
The insecticidal efficacy of this compound and its 36 semi-synthesized derivatives was evaluated against the larvae of Helicoverpa armigera. The results, summarized in the table below, highlight a significant improvement in activity for many of the analogs compared to the parent compound. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | Modification at 4-OH position | IC50 (μM) against H. armigera |
| This compound (1) | - | >200 |
| 2 | 2-Bromobenzyl | 176 |
| 3 | 3-Bromobenzyl | 176 |
| 4 | 4-Bromobenzyl | Inactive |
| 5 | 2-Chlorobenzyl | >200 |
| 6 | 3-Chlorobenzyl | 152 |
| 7 | 4-Chlorobenzyl | 141 |
| 8 | 2,4-Dichlorobenzyl | 135 |
| 9 | 2,6-Dichlorobenzyl | 124 |
| 10 | 3-Iodobenzyl | Inactive |
| 11 | 4-Iodobenzyl | Inactive |
| 12 | 2-Fluorobenzyl | 115 |
| 13 | 3-Fluorobenzyl | 108 |
| 14 | 4-Fluorobenzyl | 97 |
| 15 | 2,3,4,5-Tetrafluorobenzyl | 89 |
| 16 | 2,3,4,6-Tetrafluorobenzyl | Inactive |
| 17 | 2,3,5,6-Tetrafluorobenzyl | 103 |
| 18 | 2,4,5-Trifluorobenzyl | 95 |
| 19 | 2,4,6-Trifluorobenzyl | Inactive |
| 20 | 2-Trifluoromethylbenzyl | 128 |
| 21 | 4-Trifluoromethylbenzyl | 119 |
| 30 | 2-Chloro-6-fluorobenzyl | 133 |
| 31 | 2-Chloro-4-fluorobenzyl | >200 |
| 32 | 3-Chloro-2-fluorobenzyl | 147 |
| 33 | 4-Chloro-2-fluorobenzyl | >200 |
| 34 | 5-Chloro-2-fluorobenzyl | 129 |
| 35 | 4-Bromo-2-fluorobenzyl | 176 |
| 37 | Ethyl | Inactive |
| Azadirachtin | Positive Control | 70 |
Note: Data extracted from Chao, R., et al. (2022).[1] Only a selection of the 36 analogs are presented for brevity. "Inactive" indicates an IC50 value greater than 200 μM.
The study revealed that modifications at the 4-OH position of the this compound structure significantly influence its insecticidal activity. Notably, the introduction of halogenated benzyl (B1604629) groups, particularly those containing fluorine, led to a marked increase in potency.[1][2] The 2,3,4,5-tetrafluorobenzyl derivative 15 emerged as the most potent analog with an IC50 value of 89 μM, which is comparable to the positive control, Azadirachtin (IC50 = 70 μM).[1][2] Conversely, the introduction of iodobenzyl or a simple ethyl group resulted in a loss of activity.[1]
Experimental Protocols
The following is a detailed description of the methodology used to assess the insecticidal activity of this compound and its analogs against Helicoverpa armigera.
Insect Rearing
Larvae of Helicoverpa armigera were reared on an artificial diet in a controlled environment maintained at a temperature of 27 ± 1°C, a relative humidity of 75 ± 5%, and a 14:10 hour light:dark photoperiod.
Insecticidal Bioassay
The insecticidal activity was determined using a diet-incorporation method. The detailed workflow is illustrated in the diagram below.
A series of concentrations for each test compound were prepared by dissolving them in dimethyl sulfoxide (B87167) (DMSO). These solutions were then thoroughly mixed with the artificial diet. The final concentration of DMSO in the diet was kept below 0.5% to avoid any toxic effects on the larvae. A diet containing only DMSO served as the negative control, while a diet with Azadirachtin was used as the positive control. The treated diet was dispensed into 24-well plates, and one third-instar larva of H. armigera was placed in each well. The plates were then incubated under the controlled conditions described above. Mortality was recorded after 48 hours of exposure. The experiments were performed in triplicate, and the IC50 values were calculated using probit analysis.
Hypothesized Mechanism of Action
While the precise signaling pathway for the insecticidal activity of this compound and its analogs has not been elucidated, a plausible mechanism of action for many fungal secondary metabolites involves neurotoxicity. The following diagram illustrates a hypothesized signaling pathway where the this compound analog acts as a neurotoxin, disrupting normal nerve function in the insect.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Perplexing Metabolomes in Fungal-Insect Trophic Interactions: A Terra Incognita of Mycobiocontrol Mechanisms [frontiersin.org]
- 3. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Efficacy of Geodin: A Comparative Analysis of In Vitro and In Vivo Data
A critical evaluation of the existing scientific literature reveals a significant disparity between the in vitro bioactivity and the in vivo validation of geodin (B1663089), a natural product derived from the fungus Aspergillus terreus. While laboratory studies have hinted at its potential as an antimicrobial and cytotoxic agent, a comprehensive understanding of its efficacy and mechanism of action within a living organism remains largely elusive. This guide synthesizes the available data on this compound and presents a comparative analysis with the structurally similar and more extensively studied compound, emodin (B1671224), to highlight the current knowledge gaps and future research directions.
This compound: Promising In Vitro Activity Awaits In Vivo Confirmation
A Tale of Two Anthraquinones: Learning from the Closely Related Emodin
In stark contrast to the limited data on this compound, a wealth of information is available for emodin, a structurally related anthraquinone. Emodin has been the subject of numerous in vitro and in vivo studies, particularly focusing on its anticancer and anti-inflammatory properties. Examining the data for emodin can provide a valuable framework for understanding the potential of this compound and for designing future in vivo experiments.
Quantitative Comparison of Emodin's Efficacy: In Vitro vs. In Vivo
The following tables summarize the quantitative data from various studies on emodin, offering a glimpse into how its in vitro potency translates to in vivo effects.
Table 1: In Vitro Cytotoxicity of Emodin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SW1990 | Pancreatic Cancer | Not specified, but inhibited proliferation | Not specified |
| A549 | Lung Cancer | Concentration-dependent | Not specified |
| H1299 | Lung Cancer | Concentration-dependent | Not specified |
| MCF-7 | Breast Cancer | 50-100 | Time-dependent |
Table 2: In Vivo Anticancer Efficacy of Emodin in Animal Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome |
| Nude mice with SW1990 xenografts | Pancreatic Cancer | 40 mg/kg (with gemcitabine) | Not specified | Significant reduction in tumor volume[1] |
| Mice with A549 xenografts | Lung Cancer | Not specified | Not specified | Inhibited tumor growth[2] |
| Mice with lipopolysaccharide-induced mastitis | Inflammation | 1, 2, and 4 mg/kg | Pre- and post-LPS induction | Reduced infiltration of neutrophilic granulocytes and inflammatory cytokines[3] |
Delving into the Mechanisms: Experimental Protocols
Understanding the experimental design is crucial for interpreting the results. Below are the methodologies employed in key studies on emodin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of cancer research, it is used to measure the reduction of cell viability, indicating cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of emodin for a specified duration.
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., SW1990) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the test compound (e.g., emodin) or a vehicle control, often in combination with a standard chemotherapeutic agent (e.g., gemcitabine).[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[1]
Visualizing the Molecular Pathways
To illustrate the potential mechanisms of action, the following diagrams, generated using the DOT language, depict a key signaling pathway often implicated in the effects of anthraquinones like emodin and a typical experimental workflow.
Conclusion: A Call for Further Investigation into this compound
References
- 1. Enhanced effect of gemcitabine by emodin against pancreatic cancer in vivo via cytochrome C-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emodin induces apoptosis of lung cancer cells through ER stress and the TRIB3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin ameliorates lipopolysaccharide-induced mastitis in mice by inhibiting activation of NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Geodin and Other Natural Antifungals: An Objective Guide for Researchers
For Immediate Release
In the ever-evolving landscape of antimicrobial research, the quest for novel and effective antifungal agents is paramount. This guide provides a comprehensive, data-driven comparison of Geodin, a naturally occurring fungal metabolite, with other prominent natural antifungals. This document is intended for researchers, scientists, and drug development professionals, offering a clear and objective analysis supported by experimental data to inform future research and development endeavors.
Executive Summary
This compound, a polyketide produced by various species of Aspergillus, has demonstrated notable biological activities. Recent studies have highlighted the antifungal potential of this compound and its derivatives, particularly against pathogenic yeasts such as Candida albicans. This guide consolidates the available quantitative data on the antifungal efficacy of this compound and compares it with other well-researched natural antifungal compounds, including cinnamaldehyde, eugenol, thymol, and hinokitiol. While direct head-to-head comparative studies are limited, this analysis provides a valuable overview based on existing literature. A standardized experimental protocol for determining antifungal activity is also detailed to facilitate reproducible research.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other selected natural antifungals against Candida albicans. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.
| Compound | Fungal Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound Derivatives | ||||
| Compound 3 (ester derivative) | Candida albicans | 0.59 | - | [1][2] |
| Compounds 4-7 (ester derivatives) | Candida albicans | 0.59 - 2.44 | - | [1][2] |
| Other Natural Antifungals | ||||
| Cinnamaldehyde | Candida albicans | - | 50.05 | [3] |
| Eugenol | Candida albicans | - | 455.42 | [3] |
| Thymol | Candida albicans | - | 39 | [4] |
| Hinokitiol | Candida albicans | - | 8.21 | [5] |
Note: MIC values for this compound derivatives were reported in µM. Conversion to µg/mL requires the molecular weight of each specific derivative, which was not provided in the source. Dashes indicate that the data was not available in the specified unit in the cited literature.
Experimental Protocols
The determination of antifungal activity, primarily through the Minimum Inhibitory Concentration (MIC), is a cornerstone of antifungal research. The following is a detailed methodology for the standardized broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is considered the gold standard for determining the in vitro efficacy of an antifungal agent.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.
-
The standardized suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
2. Preparation of Antifungal Agent Dilutions:
-
The antifungal compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium. Each well will contain 100 µL of the diluted antifungal agent.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with 100 µL of the standardized fungal inoculum, bringing the final volume in each well to 200 µL.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The microtiter plates are incubated at a controlled temperature (e.g., 35°C for Candida species) for a specified period (typically 24-48 hours).
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Visualizing Experimental and Logical Relationships
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antifungal Susceptibility Testing
Postulated Antifungal Mechanisms of Action
While the specific signaling pathways for this compound's antifungal activity are not yet fully elucidated, this diagram illustrates common mechanisms targeted by natural antifungal compounds.
Discussion and Future Directions
The data presented in this guide indicate that this compound and its derivatives possess potent antifungal activity against Candida albicans, with MIC values in the low micromolar range. When compared to other natural antifungals, the ester derivatives of this compound appear to be particularly effective. However, the lack of standardized, direct comparative studies necessitates further research to definitively establish the relative efficacy of these compounds.
The precise mechanism of action for this compound's antifungal properties remains an area for active investigation. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective antifungal drugs based on the this compound scaffold. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that evaluate this compound and other natural antifungals under identical experimental conditions to obtain truly comparable data.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound in fungal cells, including its effects on cell wall integrity, membrane function, and intracellular processes.
-
In Vivo Efficacy: Assessing the antifungal activity of this compound and its derivatives in animal models of fungal infections to determine their therapeutic potential.
By addressing these research gaps, the scientific community can better understand the potential of this compound as a lead compound for the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Chemical Compounds in Research Environments
A procedural guide for the safe handling and disposal of laboratory chemicals, with a focus on ensuring personnel safety and environmental compliance.
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific protocols are chemical-dependent, a foundational understanding of hazardous waste disposal principles is essential. This guide provides a general framework for the proper disposal of a specialized chemical compound, referred to here as "Geodin."
It is imperative to note that a specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. The following procedures are based on established best practices for the disposal of hazardous chemicals in a laboratory setting. Always consult the specific SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
Immediate Safety and Hazard Information
Before handling any chemical, it is crucial to be aware of its potential hazards. For a compound like "this compound," which may be a novel or proprietary substance, assume it is hazardous until proven otherwise.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling a solid form that can create dust, a dust respirator is recommended.[1]
All handling of "this compound" should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal route for "this compound" will depend on its physical state (solid, liquid) and whether it is in a pure form or mixed with other substances. All waste containing this compound must be treated as hazardous waste.[1]
Solid "this compound" Waste
-
Segregation: Do not mix solid "this compound" waste with other chemical waste unless explicitly approved by your EHS department.[1]
-
Containment: Collect pure "this compound," expired batches, or contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be kept tightly sealed when not in use.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[1][3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Liquid "this compound" Waste (Solutions)
-
Segregation: Keep liquid waste containing "this compound" separate from other waste streams.
-
Containment: Use a designated, leak-proof container with a secure cap that is chemically compatible with the solvents used.[1][2]
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical components, including solvents and "this compound," with their approximate concentrations.[1]
-
Storage: Store the container in secondary containment to prevent spills and in a well-ventilated area.[2]
Contaminated Labware and Materials
-
Sharps: Any needles, scalpels, or other sharps contaminated with "this compound" must be disposed of in a designated sharps container for hazardous waste.[4]
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1][3] After decontamination, the glassware can typically be washed.
-
PPE and Consumables: Contaminated gloves, bench paper, and other disposable materials should be collected in a designated hazardous waste container.
Data Presentation: Waste Profile Summary
For proper disposal, all chemical waste must be accurately characterized. The following table provides a template for the kind of quantitative data required by EHS and waste disposal vendors.
| Waste Stream ID | Physical State | Chemical Composition & Concentration | pH (if aqueous) | Quantity (kg or L) | Hazard Classification |
| GEO-SOL-001 | Solid | Pure "this compound" (>98%) | N/A | 0.5 kg | Toxic, Irritant |
| GEO-LIQ-001 | Liquid | "this compound" in Methanol (~5 mg/mL) | N/A | 2.5 L | Toxic, Flammable |
| GEO-CON-001 | Solid | Contaminated wipes, gloves | N/A | 1.0 kg | Toxic |
Experimental Protocol: Decontamination of "this compound" Contaminated Glassware
This protocol details the steps for decontaminating glassware that has come into contact with "this compound."
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Three separate rinsing basins
-
Hazardous liquid waste container
-
Standard laboratory detergent
-
Deionized water
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of the chosen organic solvent to remove the bulk of the "this compound" residue. Collect this initial rinsate in the designated hazardous liquid waste container.[4]
-
Second Rinse: Place the glassware in the first rinsing basin with fresh solvent. Agitate gently and allow it to soak for at least 5 minutes. Decant the solvent into the hazardous waste container.
-
Third Rinse: Repeat the process in the second rinsing basin with fresh solvent. Collect the rinsate in the hazardous waste container.
-
Final Rinse: Perform a final rinse in the third basin with fresh solvent and collect the rinsate.
-
Aqueous Wash: The triple-rinsed glassware can now be washed with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Geodin
A Note on Chemical Identification: Initial searches for "Geodin" did not yield a chemical compound with established safety protocols. However, "Emodin" and its derivatives, such as "Aloe-emodin," are chemically relevant and have comprehensive safety data available. This guide will proceed using Emodin as the reference compound to provide a thorough overview of necessary safety measures. Researchers are strongly advised to verify the exact identity of their compound and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.
This document provides essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Emodin or similar hazardous chemical compounds. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
Emodin is classified as a hazardous substance that poses several risks upon exposure. It is crucial to be aware of these potential hazards before commencing any work.
Primary Hazards:
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2][3][4]
-
Sensitization: May cause skin sensitization upon repeated contact.[1][2]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[5]
Due to these hazards, all waste containing Emodin must be treated as hazardous waste and managed in accordance with local, state, and federal regulations.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the final line of defense against chemical exposure. The following table summarizes the required PPE for handling Emodin.
| Body Part | Required PPE | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must be worn at all times in the laboratory when handling the chemical. |
| Skin/Body | Laboratory coat. An impervious or chemical-resistant apron should be worn over the lab coat for tasks with a higher risk of spills. | A standard lab coat is required to protect skin and clothing from contamination. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene are recommended). | Select gloves tested to a relevant standard (e.g., EN 374). For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] Always check for rips or punctures before use and never wash or reuse disposable gloves. |
| Respiratory | A NIOSH-approved respirator or a dust mask. | Necessary when handling Emodin powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][6] |
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe working environment.
General Handling Procedures:
-
Ventilation: Always handle Emodin in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid powder to minimize inhalation exposure.[2][5][7]
-
Avoid Dust Formation: Take care when handling the container of Emodin powder to avoid generating dust.[2][3] Use anti-static weighing paper or a weighing boat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2]
-
Food and Drink: Do not eat, drink, or smoke in areas where Emodin is handled or stored.[2]
-
Decontamination: Clean the work area with a damp cloth after weighing to remove any residual powder.
Weighing Solid Emodin:
-
Designate a specific work area for handling Emodin and line it with absorbent, leak-proof bench pads.[8]
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[7]
-
Tare a pre-weighed, lidded container.
-
Inside the fume hood, carefully add the Emodin powder to the container and securely close the lid.
-
Move the closed container to the balance for weighing.
-
Return to the fume hood to proceed with making a solution or for further manipulation of the powder.[8]
Disposal Plan
All Emodin waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Containment:
-
Solid Waste: Collect pure Emodin, expired batches, and contaminated solids (e.g., pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Collect solutions containing Emodin in a separate, designated, leak-proof container with a secure cap that is chemically compatible with the solvents used.[1][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Emodin," and any other identifiers required by your institution.[1][6]
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][6]
Disposal Procedure:
-
Segregate: Keep Emodin waste separate from other laboratory waste streams.
-
Contain: Use appropriate, labeled containers for solid and liquid waste.
-
Store: Keep waste containers closed in a designated storage area.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Do Not: Never dispose of Emodin waste down the drain or in the regular trash.[6]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[1][6]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including a respirator for solid spills.[1][6]
-
Containment:
-
Solid Spills: Use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste.[1][2][6]
-
Liquid Spills: Use an absorbent material to contain and soak up the spill. Place the used absorbent material into a sealed, labeled container for hazardous waste.[1][6]
-
-
Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[1]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][9] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][9]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling Emodin safely.
Caption: Workflow for the safe handling and disposal of Emodin.
Caption: Decision-making workflow for responding to an Emodin spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. benchchem.com [benchchem.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
